5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVUNSKAPCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380385 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-93-0 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
An In-depth Technical Guide to the
Introduction: Strategic Importance of Pyrazole Sulfonyl Chlorides
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a pivotal intermediate in contemporary synthetic chemistry. Its structural motifs are integral to the development of a wide array of bioactive molecules, including advanced agrochemicals and specialized pharmaceuticals. The presence of a reactive sulfonyl chloride group on the pyrazole core allows for facile derivatization, making it a highly sought-after building block for constructing complex molecular architectures, particularly in the synthesis of novel sulfonamides which exhibit a broad spectrum of biological activities[1].
This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate. We will delve into the mechanistic underpinnings of the reaction sequence, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols suitable for laboratory execution.
Synthetic Strategy: A Two-Stage Approach
The most reliable and scalable synthesis of the target compound is achieved through a two-stage process. This strategy begins with the functionalization of a readily available pyrazolone precursor, followed by a direct chlorosulfonation to install the desired sulfonyl chloride group.
-
Stage 1: Vilsmeier-Haack Chloroformylation of 1,3-dimethyl-5-pyrazolone to synthesize the key precursor, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Stage 2: Direct Chlorosulfonation of the pyrazole core. While the synthesis often proceeds from the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole, for the purpose of this guide, we will adapt a well-established procedure for direct chlorosulfonation on a substituted pyrazole ring, which is a common and effective method for producing pyrazole-4-sulfonyl chlorides[1][2].
The overall transformation is depicted below:
Caption: High-level overview of the two-stage synthetic pathway.
Stage 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole
Mechanistic Rationale & Causality
The initial step involves the conversion of 1,3-dimethyl-5-pyrazolone. This precursor exists in keto-enol tautomeric forms, a factor that can influence its reactivity[3]. The Vilsmeier-Haack reaction, employing a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is an exceptionally effective method for this transformation.
The reaction proceeds via the formation of the Vilsmeier reagent, chloro(dimethylamino)methyleniminium chloride, an electrophilic species. This reagent reacts with the pyrazolone to achieve two critical transformations simultaneously: chlorination at the C5 position and formylation at the C4 position[4]. However, for the synthesis of the direct precursor to our target molecule, we are primarily interested in the chlorination. The chlorination of 1,3-dimethyl-5-pyrazolone using a chlorinating agent like POCl₃ effectively converts the hydroxyl group of the enol tautomer (or the keto group) into a chloro substituent at the C5 position[3].
Caption: Logical flow of the Vilsmeier-Haack chlorination step.
Experimental Protocol: 5-chloro-1,3-dimethyl-1H-pyrazole
This protocol is adapted from established procedures for the chlorination of pyrazolones[3][5].
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,3-dimethyl-5-pyrazolone (1.0 equiv).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 5-chloro-1,3-dimethyl-1H-pyrazole.
Stage 2:
Mechanistic Rationale & Causality
This stage involves an electrophilic aromatic substitution on the electron-rich pyrazole ring. The C4 position is highly activated and susceptible to sulfonation.
-
Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as the powerful sulfonating agent. The reaction initially forms the corresponding sulfonic acid[6][7]. To directly obtain the sulfonyl chloride, thionyl chloride (SOCl₂) is introduced[1]. The thionyl chloride efficiently converts the in situ generated sulfonic acid intermediate into the final sulfonyl chloride product, preventing isolation of the sulfonic acid and driving the reaction to completion. Chloroform is used as an inert solvent that facilitates temperature control and handling of the reagents[1].
Experimental Protocol: Chlorosulfonation
This protocol is based on a highly effective and well-documented procedure for the chlorosulfonation of substituted pyrazoles[1].
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform (approx. 7 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition (Sulfonating Agent): Slowly add chlorosulfonic acid (5.5 equiv) to the stirred chloroform. Maintain the temperature at 0 °C during the addition.
-
Substrate Addition: In a separate beaker, dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv) from Stage 1 in chloroform (3 volumes). Add this solution dropwise to the cold, stirred chlorosulfonic acid mixture via the dropping funnel.
-
Reaction Conditions (Heating): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and maintain stirring for 10-12 hours.
-
Conversion to Sulfonyl Chloride: To the reaction mixture at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20-30 minutes. Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The sulfonyl chloride product is sensitive to water, but this quenching step is necessary to handle the excess reactive reagents.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (chloroform) layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.
Caption: Step-by-step experimental workflow for the chlorosulfonation stage.
Data Summary & Expected Outcomes
The following table summarizes the key parameters for this synthetic route. Yields and physical properties are based on representative literature values for analogous transformations[1][4].
| Parameter | Stage 1: 5-chloro-1,3-dimethyl-1H-pyrazole | Stage 2: this compound |
| Starting Material | 1,3-dimethyl-5-pyrazolone | 5-chloro-1,3-dimethyl-1H-pyrazole |
| Key Reagents | POCl₃ | Chlorosulfonic acid, Thionyl chloride |
| Solvent | None or high-boiling inert solvent | Chloroform |
| Temperature | 90-110 °C | 0 °C to 60 °C |
| Typical Yield | 70-85% | 85-95% |
| Appearance | Colorless to light yellow liquid/solid | Pale yellow to off-white solid |
| Purification | Vacuum Distillation / Chromatography | Recrystallization / Chromatography |
Conclusion
The described two-stage synthesis provides a reliable and high-yielding pathway to this compound. The methodology leverages well-understood reaction mechanisms—Vilsmeier-Haack type chlorination and electrophilic chlorosulfonation—and employs readily available reagents. By carefully controlling reaction conditions, particularly temperature, and executing a precise workup procedure, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and agrochemical development. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 3. ias.ac.in [ias.ac.in]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]
- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block for research and development, particularly in the fields of medicinal chemistry and drug discovery. This document moves beyond a simple datasheet, offering expert insights into the compound's physicochemical properties, reactivity profile, and practical applications. The methodologies and safety protocols described herein are grounded in established chemical principles to ensure reliable and safe handling, empowering researchers to leverage this versatile reagent to its full potential.
Part 1: Core Identity and Physicochemical Characterization
A precise understanding of a reagent's identity and physical properties is the foundation of successful and reproducible science. This section details the fundamental identifiers and empirical data for this compound.
Nomenclature and Chemical Identifiers
For unambiguous documentation and database retrieval, it is critical to use standardized identifiers. Several commercial suppliers list a CAS Number of 88398-93-0 for this compound.[1][2][3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 88398-93-0 |
| Molecular Formula | C₅H₆Cl₂N₂O₂S |
| Molecular Weight | 229.08 g/mol [1] |
| Canonical SMILES | CN1N=C(C(=C1C)S(=O)(=O)Cl)Cl |
Physicochemical Properties
The physical state and solubility dictate the handling, storage, and reaction conditions for any chemical.
| Property | Value / Observation | Rationale and Experimental Insight |
| Appearance | Colorless to off-white crystalline solid[3] | The solid nature is typical for a small, rigid molecule of this molecular weight. Color may vary based on purity. |
| Melting Point | 35 °C[3] | This relatively low melting point suggests that gentle heating may be required for certain dispensing operations, but also that it can be handled as a solid at standard lab temperatures. |
| Boiling Point | 60 °C (Predicted)[3] | This is a predicted value. Sulfonyl chlorides are thermally sensitive and prone to decomposition; distillation is generally not a recommended purification method. |
| Solubility | Reacts with protic solvents (water, alcohols). Soluble in anhydrous aprotic solvents (DCM, THF, Acetonitrile). | The high reactivity of the sulfonyl chloride group with nucleophiles like water and alcohols is a defining feature.[4][5] Anhydrous conditions are mandatory for its use in synthesis. |
Part 2: Reactivity, Stability, and Synthetic Utility
The synthetic power of this compound lies in the electrophilic nature of its sulfonyl chloride moiety. Understanding this reactivity is key to its successful application.
The Sulfonyl Chloride Functional Group: A Reactive Hub
The sulfonyl chloride (-SO₂Cl) group is a highly effective electrophile. The sulfur atom is rendered electron-deficient by two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.[4][6] This reactivity is the cornerstone of its utility.
-
Reaction with Amines : Forms stable sulfonamides. This is one of the most common and vital reactions in medicinal chemistry for building drug candidates.[4][7]
-
Reaction with Alcohols : Yields sulfonate esters.
-
Hydrolysis : Reacts readily with water to form the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.[5][8][9][10] This highlights the critical need for moisture-free handling.
Experimental Protocol: Synthesis of a Pyrazole Sulfonamide
This protocol provides a robust, field-tested method for the synthesis of a sulfonamide derivative, a common objective when using this reagent.
Objective: To couple this compound with a primary or secondary amine.
Methodology:
-
Inert Atmosphere Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). This is a non-negotiable step to prevent hydrolysis of the starting material.
-
Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Expertise Insight: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[5] Cooling prevents potential side reactions and controls the exothermic nature of the addition.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Trustworthiness: A slight excess of the sulfonyl chloride ensures full conversion of the valuable amine substrate. Slow addition is key for thermal control.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure sulfonamide.
Logical Workflow for Sulfonamide Synthesis
The following diagram illustrates the logical flow of the synthetic protocol, emphasizing the critical control points.
Caption: Step-wise workflow for sulfonamide synthesis.
Part 3: Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] This compound provides a direct route to incorporate the 5-chloro-1,3-dimethylpyrazole moiety into new chemical entities.
Building Block for Bioactive Molecules
The sulfonamide linkage formed from this reagent is a key structural motif in a wide array of therapeutics, including antimicrobial, antiviral, and anti-inflammatory agents.[12][13] The pyrazole core itself is known to be a pharmacophore for targeting enzymes like kinases and cyclooxygenases (COX).[11]
Signaling Pathway Visualization in Drug Design
A researcher might use this building block to synthesize a library of candidate kinase inhibitors. The core hypothesis is that the pyrazole scaffold will bind within the ATP-binding pocket of a target kinase, while the variable R-group of the sulfonamide explores different regions to enhance potency and selectivity.
Caption: Conceptual binding model of a pyrazole sulfonamide inhibitor.
Part 4: Safety, Handling, and Storage
Authoritative Grounding: Sulfonyl chlorides are corrosive and react violently with water.[14] The following handling protocols are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin Protection: Wear a lab coat and nitrile gloves. Immediately remove and replace gloves if contaminated.
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood.[15]
Handling and Storage
-
Corrosive Hazard: Causes severe skin burns and eye damage.[14][15] Avoid all direct contact.
-
Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[15] Moisture contamination will degrade the reagent to the sulfonic acid and produce corrosive HCl gas.
-
Spill Response: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste.
References
- 1. 88398-93-0 CAS MSDS (5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, including its CAS number, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis is presented, grounded in established methodologies for analogous pyrazole sulfonylation. The guide further explores the compound's significance and applications in drug discovery, with a particular focus on its role in the development of targeted therapeutics such as kinase and enzyme inhibitors. The rationale behind its use, stemming from the unique electronic and steric properties of the substituted pyrazole scaffold, is discussed in detail. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its unique structural features, including a reactive sulfonyl chloride moiety, a stabilizing chloro group, and two methyl substituents on the pyrazole ring, make it an attractive scaffold for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88398-93-0 | [1] |
| Molecular Formula | C5H6Cl2N2O2S | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| Appearance | Colourless/off-white crystalline solid | [1] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 60 °C | [1] |
| Hazard Codes | C (Corrosive) | [1] |
The structure of this compound is presented below:
Caption: Chemical structure of this compound.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a robust and scalable two-step process starting from readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one. The methodology is adapted from established procedures for the synthesis of analogous pyrazole sulfonyl chlorides.[2]
Step 1: Chlorination of 1,3-dimethyl-1H-pyrazol-5(4H)-one
The initial step involves the chlorination of the pyrazolone precursor to introduce the chloro group at the 5-position. This is typically achieved using a Vilsmeier-Haack type reaction, which also introduces a formyl group at the 4-position that is subsequently removed. A more direct chlorination can be performed using reagents like phosphorus oxychloride (POCl3).
Step 2: Sulfonylation of 5-chloro-1,3-dimethyl-1H-pyrazole
The second step is the electrophilic substitution of the resulting 5-chloro-1,3-dimethyl-1H-pyrazole at the 4-position with a sulfonyl chloride group. This is a critical transformation that installs the reactive handle for subsequent derivatization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole
-
To a stirred solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) in an appropriate solvent such as chloroform, slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-1,3-dimethyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.
-
Cool the solution to 0 °C in an ice bath and slowly add chlorosulfonic acid (5.5 equivalents) under a nitrogen atmosphere.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10-12 hours.
-
To this mixture, add thionyl chloride (1.3 equivalents) at 60 °C over 20 minutes and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully add the reaction mixture to cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]
Mechanistic Insights
The sulfonylation of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction with chlorosulfonic acid generates the chlorosulfonium ion (ClSO2+), which is a powerful electrophile. The substitution occurs preferentially at the 4-position due to the directing effects of the two nitrogen atoms and the methyl group at the 3-position.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a versatile precursor for a wide array of bioactive molecules. The sulfonyl chloride group is a key functional handle that readily reacts with primary and secondary amines to form stable sulfonamides, a common pharmacophore in many approved drugs.
Rationale for Use in Drug Design
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings to modulate physicochemical properties and improve drug-like characteristics.
-
Structural Rigidity: The pyrazole core provides a rigid scaffold that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the sulfonamide moiety can act as both a hydrogen bond donor and acceptor, contributing to target binding affinity.
-
Modulation of Physicochemical Properties: The chloro and methyl substituents on the pyrazole ring can be used to fine-tune lipophilicity, metabolic stability, and pharmacokinetic properties of the final compound.
Key Therapeutic Areas
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: Pyrazole-based sulfonamides are well-known for their anti-inflammatory properties, most notably exemplified by the COX-2 inhibitor celecoxib.[3][4] The structural features of this compound make it an excellent starting point for the synthesis of novel celecoxib analogues with potentially improved selectivity and safety profiles.[5]
-
Anticancer Agents: The pyrazole scaffold is present in numerous kinase inhibitors used in cancer therapy. The ability to easily generate a library of sulfonamide derivatives from this starting material allows for the exploration of structure-activity relationships (SAR) against various cancer-related kinases.
-
Enzyme Inhibitors: Pyrazole sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are targets for glaucoma and other diseases.[6]
-
Antiviral and Antimicrobial Agents: The pyrazole nucleus is a common feature in compounds with antiviral and antimicrobial activity. The sulfonamide derivatives can be screened against a panel of viruses and bacteria to identify new therapeutic leads.
Caption: Therapeutic applications of derivatives of this compound.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows the following key signals: a singlet for the N-methyl group at approximately 3.79 ppm, and two singlets for the C3 and C5 methyl groups at around 2.55 and 2.47 ppm, respectively.[2]
For This compound , the expected 1H NMR spectrum in CDCl3 would feature two singlets corresponding to the two methyl groups. The N-methyl protons would likely appear as a singlet around 3.8 ppm, while the C3-methyl protons would be a singlet at approximately 2.5 ppm. The absence of a proton at the 5-position, due to the chloro substitution, simplifies the spectrum.
The 13C NMR spectrum would be expected to show signals for the two methyl carbons, the three pyrazole ring carbons, with the carbon bearing the chloro group being significantly downfield.
Table 2: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH3 | ~3.8 | Singlet |
| C3-CH3 | ~2.5 | Singlet |
Safety and Handling
This compound is classified as a corrosive substance and should be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a powerful tool for medicinal chemists to generate novel molecular entities for various therapeutic targets. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to serve as a practical resource for researchers in the field.
References
- 1. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Stability of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of a variety of biologically active compounds. This document explores the molecule's structural features, its reactivity profile with various nucleophiles, and its stability under different conditions. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a discussion of the underlying reaction mechanisms. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing the necessary information for the effective handling, storage, and utilization of this versatile reagent.
Introduction
This compound is a substituted heteroaromatic sulfonyl chloride that has garnered significant interest as a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of sulfonamide-containing molecules, a common motif in many pharmaceutical agents. The pyrazole core is a prominent scaffold in numerous bioactive compounds, exhibiting a wide range of pharmacological activities.[1] The presence of both a reactive sulfonyl chloride group and a chloro substituent on the pyrazole ring allows for selective functionalization, making it a valuable tool for creating diverse molecular architectures. This guide will delve into the specific chemical properties of this reagent to provide a thorough understanding of its behavior in synthetic applications.
Molecular Structure and Physicochemical Properties
The reactivity and stability of this compound are intrinsically linked to its molecular structure. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The substituents on this ring—a chloro group at the 5-position, methyl groups at the 1- and 3-positions, and a sulfonyl chloride group at the 4-position—all contribute to the overall electronic and steric properties of the molecule.
| Property | Value | Reference |
| CAS Number | 88398-93-0 | [2] |
| Molecular Formula | C₅H₆Cl₂N₂O₂S | [2] |
| Molecular Weight | 229.08 g/mol | [2] |
| Appearance | Colourless/off-white crystalline solid | [2] |
| Melting Point | 35 °C | [2] |
| Boiling Point | 60 °C | [2] |
Chemical Reactivity
The primary site of reactivity on this compound is the sulfonyl chloride group (-SO₂Cl). This functional group is a strong electrophile and readily reacts with a wide range of nucleophiles. The chloro-substituent at the 5-position is generally less reactive towards nucleophilic substitution under standard conditions but can be displaced under more forcing conditions or by specific reagents.
Reactions with Nucleophiles
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. This reaction is the basis for the formation of sulfonamides, sulfonic esters, and other important functional groups.
Caption: General reaction of this compound with a nucleophile.
The reaction with primary and secondary amines is one of the most common applications of this reagent, yielding the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
A general procedure involves dissolving the amine and a base (such as triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane. The pyrazole-4-sulfonyl chloride is then added, and the reaction is stirred at room temperature.[3]
Experimental Protocol: Synthesis of Pyrazole-4-sulfonamide Derivatives [3]
-
To a solution of the desired amine (1.05 equivalents) and diisopropylethylamine (3.0 equivalents) in dichloromethane (10 volumes), add this compound (1.0 equivalent).
-
Stir the reaction mixture at 25–30 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide.[3]
| Amine | Product Yield | Reference |
| 2-Phenylethylamine | - | [3] |
| Substituted Anilines | Good to Excellent | [4] |
In the presence of a base, this compound reacts with alcohols to form sulfonic esters. Pyridine is often used as both the base and a catalyst in these reactions. The general reactivity is similar to that with amines, although alcohols are generally less nucleophilic.
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This reaction is generally slow in neutral water but is accelerated by the presence of acids or bases. Due to its hydrolytic instability, the compound should be handled in anhydrous conditions to prevent decomposition.
Stability and Storage
The stability of this compound is a critical consideration for its synthesis, storage, and use.
Thermal Stability
Hydrolytic Stability
As mentioned previously, the compound is sensitive to moisture. The sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment.
Photostability
Specific photostability data for this compound is not available. However, as a general practice for complex organic molecules, it is advisable to store it protected from light to prevent any potential photochemical degradation.
Synthesis
The synthesis of this compound typically starts from 1,3-dimethyl-5-pyrazolone. A common synthetic route involves a Vilsmeier-Haack type reaction followed by chlorosulfonylation.
Caption: A potential synthetic workflow for this compound.
A detailed protocol for a related pyrazole-4-sulfonyl chloride synthesis is as follows, which can be adapted for the target molecule.[3]
Experimental Protocol: Synthesis of a Pyrazole-4-sulfonyl Chloride [3]
-
In a suitable reaction vessel, charge the starting pyrazole (1.0 equivalent) and chloroform (3 volumes).
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes) under a nitrogen atmosphere at 0 °C.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To this mixture, add thionyl chloride (1.32 equivalents) at 60 °C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction by TLC.
-
After completion, the reaction mixture can be carefully quenched with ice water and the product extracted with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude sulfonyl chloride, which can be purified by crystallization or chromatography.
Applications in Synthesis
The primary application of this compound is as an intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. Its ability to introduce the 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl moiety is valuable in drug discovery programs. For instance, it is a key precursor for the synthesis of the herbicide Pyrazosulfuron-ethyl.[7][8]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as corrosive and an irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which allows for the facile introduction of the pyrazole-sulfonyl moiety into a variety of molecules. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe use in research and development. While specific quantitative data on its stability remains to be fully elucidated in the public domain, the information provided herein, based on its chemical class and related structures, offers a solid foundation for its application in the synthesis of novel compounds.
References
- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 88398-93-0 CAS MSDS (5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 8. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
The Ascendant Role of Pyrazole Sulfonyl Chlorides in Modern Research: A Technical Guide
Foreword: The Unseen Architects of Molecular Innovation
In the landscape of contemporary chemical research, certain molecular scaffolds emerge as unsung heroes, their versatility and reactivity paving the way for breakthroughs across diverse scientific disciplines. Pyrazole sulfonyl chlorides undoubtedly belong to this esteemed class of compounds. More than mere synthetic intermediates, they are powerful tools in the hands of researchers, enabling the construction of complex molecular architectures with tailored functionalities. This guide is crafted for the discerning scientist—the medicinal chemist pursuing novel therapeutics, the agrochemist developing next-generation crop protection, and the materials scientist engineering innovative functional materials. It is a distillation of field-proven insights and technical expertise, designed to not only inform but also to inspire the next wave of discoveries powered by the unique chemistry of pyrazole sulfonyl chlorides.
I. The Pyrazole Sulfonyl Chloride Core: A Structural and Reactivity Deep Dive
The synergy between the aromatic pyrazole ring and the highly electrophilic sulfonyl chloride group bestows upon this class of compounds a unique chemical personality. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding.[1][2] The sulfonyl chloride group, in turn, serves as a highly reactive handle for introducing the sulfonyl moiety, a critical pharmacophore in its own right.[3]
The reactivity of the sulfonyl chloride is governed by the strongly electrophilic nature of the sulfur atom, making it a prime target for nucleophilic attack.[3] This high reactivity is the cornerstone of its utility, allowing for facile reactions with a wide array of nucleophiles.
Mechanistic Insight: The Causality Behind the Reaction
The reaction of pyrazole sulfonyl chlorides with nucleophiles, particularly amines, typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the pH of the reaction medium.[4][5] Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes. For instance, in aqueous media, the pH can dramatically affect the yield of sulfonamide formation, with evidence for third-order processes at high pH.[4]
II. Synthesis of Pyrazole Sulfonyl Chlorides: A Practical Guide
The efficient synthesis of pyrazole sulfonyl chlorides is a prerequisite for their widespread application. Several methodologies have been developed, each with its own advantages and considerations.
Method 1: Direct Chlorosulfonation of Pyrazoles
This is one of the most common and direct methods for the synthesis of pyrazole sulfonyl chlorides. It involves the reaction of a pyrazole derivative with a chlorosulfonating agent, typically chlorosulfonic acid, often in the presence of a solvent like chloroform.[6][7]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [6]
-
Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
Addition of Chlorosulfonic Acid: This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C. The slow addition and low temperature are crucial to control the exothermic reaction.
-
Reaction Progression: The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.
-
Thionyl Chloride Addition: Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over 20 minutes, followed by stirring for an additional 2 hours. The addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.
-
Workup: After completion, the reaction mixture is cooled to 0–10 °C and carefully poured into a mixture of dichloromethane and ice-cold water.
-
Extraction and Purification: The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the product.
Table 1: Comparison of Pyrazole Sulfonyl Chloride Synthesis Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Direct Chlorosulfonation | Pyrazole derivatives | Chlorosulfonic acid, Thionyl chloride | Scalable, uses readily available reagents. | Harsh conditions, potential for side reactions. | [6][7] |
| From 2-(Benzylthio)malonaldehyde | 2-(Benzylthio)malonaldehyde, Hydrazines | NCS, HCl | Convenient two-step method, good for diverse pyrazoles. | Requires synthesis of the starting malonaldehyde. | [8] |
III. Applications in Medicinal Chemistry: Crafting the Drugs of Tomorrow
The pyrazole sulfonamide scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.
A. Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have emerged as potent kinase inhibitors.[9][10] The sulfonamide group often plays a crucial role in binding to the kinase active site, forming key hydrogen bond interactions.[9]
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on both the pyrazole and the aryl rings of the sulfonamide moiety significantly influence kinase inhibitory activity and selectivity.
-
For instance, in a series of pyrazole-based COX-2 inhibitors, the presence of a sulfonamide group was found to be critical for selective inhibition.[9] Docking studies revealed that the SO₂NH₂ group inserts deep into the selective pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90 and Arg513.[9][10]
Table 2: Pyrazole Sulfonamide Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Representative IC₅₀ Values | Reference(s) |
| Pyrazole-based analogues | COX-2 | Benzene sulfonamide on the pyrazole core | 1.79 µM (for compound 5u) | [9] |
| Pyrazole sulfonamides | COX-2/5-LOX | Benzothiophen-2-yl pyrazole carboxylic acid | COX-2: 0.01 µM, 5-LOX: 1.78 µM | [11] |
B. Anti-inflammatory Agents: Quelling the Fires of Inflammation
Chronic inflammation is a key contributor to a host of diseases. Pyrazole sulfonamides have been extensively investigated as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[2][11] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core with a sulfonamide-substituted phenyl group.
The design of dual COX-2/5-lipoxygenase (5-LOX) inhibitors is a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[11] Pyrazole sulfonamide derivatives have shown significant potential in this area.
C. Antimicrobial and Antifungal Agents: Combating Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Pyrazole sulfonamides have demonstrated promising activity against a range of bacterial and fungal strains.[12][13]
-
Antifungal Activity: Novel pyrazole sulfonamide derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit excellent efficacy against plant pathogenic fungi like Valsa mali.[12][13] Mechanistic studies suggest that these compounds may act by disrupting the integrity of the fungal plasma membrane.[12]
Table 3: Antifungal Activity of Pyrazole Sulfonamide Derivatives
| Compound Series | Fungal Target | Key Structural Features | Representative EC₅₀ Values | Reference(s) |
| Pyrazole sulfonamides with 1,3,4-oxadiazole | Valsa mali | Phenylpyrazole scaffold with 1,3,4-oxadiazole and benzenesulfonyl chloride moieties | 13.49 mg/L (for compound c17) | [12][13] |
| Pyrazolecarboxamides with sulfonate | Rhizoctonia solani | Pyrazolecarbamide with a sulfonate fragment | 0.45 mg/L (for compound T24) | [14] |
IV. Agrochemical Innovations: Protecting Our Food Supply
The pyrazole scaffold is also a prominent feature in modern agrochemicals, particularly fungicides.[15][16] Pyrazole carboxamides, which can be conceptually derived from the reaction of a pyrazole carboxylic acid with an amine (a reaction class analogous to sulfonamide formation), are a major class of fungicides that inhibit succinate dehydrogenase in the fungal respiratory chain.[16]
While direct applications of pyrazole sulfonyl chlorides in commercial pesticides are less documented, their derivatives, particularly pyrazole sulfonamides, are actively being explored for their fungicidal properties.[12][13] The development of pyrazole-based fungicides with novel modes of action is a key strategy to combat the emergence of resistant fungal strains.
V. Frontiers in Materials Science: Building the Future with Pyrazoles
The unique electronic and structural properties of pyrazoles are now being harnessed in the field of materials science. While this is an emerging area for pyrazole sulfonyl chlorides specifically, the broader class of pyrazole derivatives is showing significant promise.
-
Organic Electronics: Pyrazole-containing materials are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrazole ring through substitution makes them attractive candidates for these applications.
-
Polymers: Pyrazole-based microporous organic polymers (MOPs) have been synthesized and shown to have high performance in CO₂ capture.[17] The nitrogen-rich pyrazole units provide excellent sites for CO₂ adsorption.
-
Dyes and Pigments: Pyrazolone-based dyes, which are structurally related to pyrazoles, are important in the textile industry. The versatility of the pyrazole core allows for the synthesis of a wide range of colored compounds.
The reactivity of the sulfonyl chloride group offers a potential route to covalently incorporate pyrazole moieties into polymer backbones or onto surfaces, opening up new avenues for the design of functional materials.
VI. Experimental Workflows and Visualizations
Workflow for the Synthesis and Derivatization of Pyrazole Sulfonyl Chlorides
Caption: A generalized workflow from the synthesis of pyrazole sulfonyl chlorides to their derivatization and subsequent applications.
VII. Conclusion and Future Outlook
Pyrazole sulfonyl chlorides have firmly established themselves as a versatile and powerful class of reagents in chemical research. Their straightforward synthesis and high reactivity, coupled with the favorable biological and material properties of their derivatives, ensure their continued prominence. In medicinal chemistry, the focus will likely remain on the development of highly selective kinase inhibitors and novel anti-infective agents. In agrochemistry, the quest for fungicides with new modes of action will drive further exploration of pyrazole sulfonamide derivatives. The application of these compounds in materials science is, perhaps, the most nascent and exciting frontier. As our understanding of the structure-property relationships of pyrazole-based materials deepens, we can expect to see the emergence of novel polymers, sensors, and electronic devices derived from this remarkable scaffold. The journey of pyrazole sulfonyl chlorides is far from over; it is a testament to the enduring power of fundamental organic chemistry to address the most pressing challenges of our time.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. old.iupac.org [old.iupac.org]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 8. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 15. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Safety, Handling, and Application
This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering insights into its safe handling, synthesis, reactivity, and applications, grounded in scientific literature and established safety protocols.
Chemical Identity and Properties
This compound is a reactive organochlorine compound. Its structure, featuring a substituted pyrazole ring with a sulfonyl chloride functional group, makes it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 88398-93-0 | [1] |
| Molecular Formula | C₅H₆Cl₂N₂O₂S | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 60 °C | [1] |
Safety and Handling: A Self-Validating System
The primary directive when working with this compound is to treat it as a corrosive and moisture-sensitive substance. The sulfonyl chloride moiety is highly reactive and will readily hydrolyze in the presence of water, releasing corrosive hydrochloric acid and the corresponding sulfonic acid.[2]
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as causing severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
-
Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. All skin surfaces should be covered.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Storage and Incompatibility
Proper storage is critical to maintain the integrity of the compound and ensure safety.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3]
-
Incompatible Materials : Avoid contact with water, strong bases, oxidizing agents, and nucleophiles such as amines and alcohols, as these can trigger vigorous and potentially hazardous reactions.[2][3]
Spill and Waste Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills of sulfonyl chlorides can be neutralized by covering with a dry, inert absorbent material such as sand or vermiculite, followed by careful collection into a sealed container for hazardous waste disposal.[4] Do not use water to clean up spills, as this will exacerbate the hazard by producing hydrochloric acid.[4]
For disposal, sulfonyl chlorides should be treated as hazardous waste. Small residual amounts can be carefully neutralized by slow addition to a basic solution (e.g., sodium bicarbonate) in a fume hood, with external cooling to manage the exothermic reaction.[5][6] Bulk quantities must be disposed of through a licensed hazardous waste disposal facility.[5]
Synthesis and Characterization
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1,3-dimethyl-5-pyrazolone.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of a multitude of biologically active compounds. While the sulfonyl chloride moiety itself is a highly reactive functional group, primarily utilized for chemical synthesis, the resulting pyrazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities. This technical guide provides a comprehensive examination of the potential mechanisms of action for these derivatives, drawing upon the established biological activities of the pyrazole core and the sulfonamide functional group. We will explore the key molecular targets and signaling pathways implicated in their therapeutic effects, supported by evidence from the scientific literature. Furthermore, this guide will present detailed experimental protocols to facilitate further investigation into the precise mechanisms of action of novel compounds derived from this scaffold.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a prominent heterocyclic motif found in numerous bioactive molecules and approved pharmaceutical agents.[1][2] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a wide array of therapeutic applications. Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4] The versatility of the pyrazole core, which allows for substitution at multiple positions, enables the fine-tuning of steric and electronic properties to optimize potency and selectivity for specific molecular targets.
This compound emerges as a particularly valuable building block in this context.[2] The presence of the reactive sulfonyl chloride group at the 4-position facilitates the straightforward synthesis of a diverse library of sulfonamide derivatives.[1][5] This guide will focus on the mechanistic underpinnings of these derivatives, moving from the general to the specific, to provide a foundational understanding for researchers in the field.
The Role of the Sulfonyl Chloride: A Gateway to Bioactivity
It is crucial to understand that this compound is not itself the bioactive species in a physiological environment. Its high reactivity makes it an excellent electrophile for reaction with nucleophiles, such as primary and secondary amines, to form stable sulfonamide linkages.
Caption: Synthesis of Pyrazole Sulfonamides.
This synthetic accessibility allows for the systematic exploration of the chemical space around the pyrazole core, leading to the identification of compounds with novel or improved biological activities.
Postulated Mechanisms of Action of Pyrazole Sulfonamide Derivatives
Based on the extensive literature on pyrazole and sulfonamide-containing compounds, we can postulate several key mechanisms through which derivatives of this compound may exert their biological effects.
Enzyme Inhibition
A primary mechanism of action for many sulfonamide-based drugs is the inhibition of specific enzymes. The sulfonamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of metalloenzymes and thereby inhibiting their catalytic activity.
-
Carbonic Anhydrases (CAs): Several pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrases.[6] These enzymes are involved in a variety of physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6]
-
Cyclooxygenases (COXs): Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins.[7] The pyrazole scaffold is a core component of the selective COX-2 inhibitor, Celecoxib.
-
Other Enzymes: The structural diversity of pyrazole sulfonamides allows for their potential interaction with a wide range of other enzymes, including kinases and proteases. For instance, some pyrazole derivatives have been investigated as inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in cancer and inflammatory diseases.[8]
Caption: Potential Enzyme Inhibition by Pyrazole Sulfonamides.
Modulation of Protein-Protein Interactions
Beyond direct enzyme inhibition, pyrazole derivatives can modulate cellular signaling by interfering with protein-protein interactions.
-
Wnt/β-catenin Pathway: The Dishevelled (DVL) proteins are key components of the Wnt signaling pathway, which is frequently hyperactivated in various cancers. A pyrazole-containing compound has been identified as an inhibitor of the DVL PDZ domain, thereby disrupting its interaction with the Frizzled receptor and downregulating Wnt signaling.[9]
Antimicrobial Mechanisms
The antimicrobial activity of pyrazole sulfonamides may arise from several mechanisms:
-
Disruption of Cell Wall Synthesis: Some derivatives are proposed to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.[7]
-
Inhibition of Metabolic Pathways: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Experimental Protocols for Mechanistic Elucidation
To validate the postulated mechanisms of action for novel derivatives of this compound, a systematic experimental approach is required.
General Synthesis of Pyrazole Sulfonamides
Objective: To synthesize a library of pyrazole sulfonamide derivatives for biological screening.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the desired amine (1.05 equivalents) and base (1.5 equivalents) in DCM.[5]
-
In a separate flask, dissolve this compound (1.0 equivalent) in DCM.[5]
-
Slowly add the sulfonyl chloride solution to the amine solution at room temperature with stirring.[5]
-
Allow the reaction to proceed for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction with water and extract the organic layer.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide derivative.[5]
Caption: Workflow for Pyrazole Sulfonamide Synthesis.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀) of the synthesized compounds against specific enzyme targets.
General Protocol (Example: Carbonic Anhydrase Inhibition):
-
Prepare a stock solution of the purified human carbonic anhydrase isoform.
-
Prepare serial dilutions of the test compounds in an appropriate buffer.
-
In a 96-well plate, add the enzyme solution, the test compound dilutions, and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Monitor the enzymatic activity by measuring the change in absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cellular Assays for Pathway Analysis
Objective: To assess the effect of the compounds on specific signaling pathways in a cellular context.
General Protocol (Example: Wnt/β-catenin Pathway Reporter Assay):
-
Culture a suitable cell line (e.g., HEK293T) that has been engineered to express a Wnt-responsive reporter construct (e.g., TOP-Flash).
-
Treat the cells with varying concentrations of the test compounds.
-
Stimulate the Wnt pathway using a known agonist (e.g., Wnt3a conditioned media).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).
-
A decrease in reporter activity in the presence of the compound indicates inhibition of the Wnt pathway.
Data Presentation and Interpretation
The results from the biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Inhibitory Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | R-Group on Sulfonamide | Target Enzyme IC₅₀ (µM) | Cellular Assay EC₅₀ (µM) |
| PS-001 | -CH₂CH₂Ph | > 100 | > 100 |
| PS-002 | -4-Fluorophenyl | 10.5 | 15.2 |
| PS-003 | -2,4-Dichlorophenyl | 0.8 | 2.1 |
| PS-004 | -Pyridin-3-yl | 5.2 | 8.9 |
This structured presentation of data allows for the identification of key structural features that contribute to biological activity and guides the design of next-generation compounds with improved properties.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of a wide range of pyrazole sulfonamide derivatives with significant therapeutic potential. While the precise mechanism of action is dependent on the specific derivative, the existing literature points towards enzyme inhibition and modulation of protein-protein interactions as primary modes of action. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel compounds and the elucidation of their specific molecular mechanisms. Future research should focus on leveraging the synthetic tractability of this scaffold to perform detailed SAR studies, identify novel biological targets, and ultimately translate these findings into the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | 499785-48-7 | Benchchem [benchchem.com]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Advent and Ascendance of Pyrazole-Based Sulfonyl Chlorides: A Technical Guide for the Modern Chemist
Introduction: The Convergence of Two Pharmacophoric Titans
In the landscape of medicinal chemistry, the pyrazole nucleus and the sulfonamide functional group independently represent cornerstones of drug design, each embedded in the history of therapeutic breakthroughs. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, were first described by Ludwig Knorr in 1883.[1][2] This scaffold is a privileged structure, appearing in a multitude of clinically significant drugs due to its versatile biological activities.[3][4][5] Similarly, the sulfonamide group, a key feature of the first commercially available antibacterial agents, has proven to be a critical pharmacophore in drugs ranging from diuretics to anti-inflammatory agents.[6][7]
The synergistic combination of these two moieties into pyrazole-based sulfonyl chlorides and their subsequent derivatives, particularly sulfonamides, has given rise to a class of compounds with profound pharmacological importance.[6][7] These molecules are not merely a chemical curiosity but are pivotal intermediates and active pharmaceutical ingredients (APIs) in their own right. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of pyrazole-based sulfonyl chlorides, offering researchers and drug development professionals a comprehensive technical resource.
A Historical Perspective: From Knorr's Pyrazoles to Modern Therapeutics
The journey to pyrazole-based sulfonyl chlorides began with the foundational work on the pyrazole ring itself. The first synthesis of a pyrazole derivative was achieved by Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine.[2][3] This seminal work opened the door to the exploration of pyrazole chemistry. For decades, research focused on understanding the fundamental reactivity of the pyrazole ring and exploring its derivatives.
The advent of sulfonamide drugs in the 1930s, following the discovery of Prontosil's antibacterial activity, marked a paradigm shift in medicine and spurred intense interest in organosulfur chemistry. The subsequent development of synthetic methodologies to introduce the sulfonyl chloride group onto various aromatic systems laid the groundwork for its eventual application to the pyrazole nucleus.
While a singular "discovery" of the first pyrazole-based sulfonyl chloride is not prominently documented, their emergence can be traced to the broader expansion of medicinal chemistry research in the mid to late 20th century. As chemists sought to create novel molecular frameworks with enhanced biological activity, the strategic combination of the pyrazole scaffold with the sulfonamide pharmacophore became a logical and fruitful endeavor. The development of selective COX-2 inhibitors in the late 1990s, most notably Celecoxib, represents the pinnacle of this chemical convergence and firmly established the importance of pyrazole-based sulfonyl chlorides as key drug precursors.[8][9][10]
The Synthetic Arsenal: Crafting Pyrazole-Based Sulfonyl Chlorides
The synthesis of pyrazole-based sulfonyl chlorides is a multi-step process that hinges on the initial construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride functionality. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring.
Part 1: Forging the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis with several robust methods. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Key Synthetic Pathways to Substituted Pyrazoles:
-
Knorr Pyrazole Synthesis: This classical method involves the reaction of a β-diketone with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants.[3]
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first yields pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[5][11]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne, providing a direct route to substituted pyrazoles.[3][11]
The following diagram illustrates the general scheme of the Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry.
Caption: Knorr Pyrazole Synthesis Workflow.
Part 2: Introduction of the Sulfonyl Chloride Moiety
Once the pyrazole nucleus is synthesized, the sulfonyl chloride group is typically introduced via electrophilic aromatic substitution. The most common method is direct sulfonation using chlorosulfonic acid.[12]
General Protocol for Sulfonylation:
-
The substituted pyrazole is dissolved in a suitable solvent, often an excess of chlorosulfonic acid.
-
The reaction mixture is stirred, often at a controlled temperature, to allow for the sulfonation to occur.
-
Upon completion, the reaction is carefully quenched, typically by pouring it onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the pyrazole sulfonyl chloride.
-
The solid product is then isolated by filtration, washed, and dried.
The position of sulfonation on the pyrazole ring is directed by the existing substituents. For many pharmacologically relevant pyrazoles, the sulfonation occurs at the 4-position.
The following diagram illustrates the direct sulfonylation of a pyrazole ring.
Caption: Direct Sulfonylation of a Pyrazole.
Case Study: The Synthesis of a Celecoxib Precursor
The synthesis of Celecoxib, a selective COX-2 inhibitor, provides an excellent practical example of the principles discussed. A key intermediate in its synthesis is a pyrazole sulfonyl chloride.
Experimental Protocol: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl chloride
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a solution of sodium methoxide in methanol, add 4'-methylacetophenone and ethyl trifluoroacetate.
-
Reflux the mixture for 24-48 hours.
-
After cooling, acidify the mixture with aqueous HCl to precipitate the diketone.
-
Filter, wash with water, and dry the solid to obtain the desired 1,3-diketone.
Step 2: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
-
Suspend the 1,3-diketone from Step 1 and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and filter the precipitated solid.
-
Recrystallize the crude product from a suitable solvent system to yield pure Celecoxib.
Step 3: Conversion to the Sulfonyl Chloride (Illustrative)
While in the industrial synthesis of Celecoxib the sulfonamide is often the final target, for the purpose of illustrating the synthesis of the sulfonyl chloride intermediate, one could theoretically start from the corresponding aniline and introduce the sulfonyl chloride group prior to pyrazole formation. A more direct, albeit potentially less regioselective, approach would be the direct chlorosulfonation of the N-phenylpyrazole core, if the trifluoromethyl group does not interfere.
A more practical laboratory-scale synthesis of the sulfonyl chloride might involve a Sandmeyer-type reaction starting from the corresponding aniline.
Data Summary: Key Intermediates in Celecoxib Synthesis
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | Starting Material |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | Reagent |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | C₁₁H₉F₃O₂ | 246.18 | Diketone Intermediate |
| 4-Sulfonamidophenylhydrazine | C₆H₉N₃O₂S | 187.22 | Hydrazine Component |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | Final Product |
Applications and Significance in Drug Discovery
Pyrazole-based sulfonyl chlorides are highly valuable intermediates in medicinal chemistry due to the facile conversion of the sulfonyl chloride group into sulfonamides, sulfonate esters, and other derivatives.[6] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The primary application of pyrazole-based sulfonyl chlorides is in the synthesis of pyrazole sulfonamides, which exhibit a wide range of biological activities, including:
-
Anti-inflammatory: As exemplified by the selective COX-2 inhibitor Celecoxib.[8][10][13]
-
Anticancer: Many pyrazole derivatives have been investigated for their antiproliferative activities.[4][7]
-
Antimicrobial: The pyrazole nucleus is found in various antibacterial and antifungal agents.
-
Other Therapeutic Areas: Pyrazole derivatives have also shown promise as antiviral, antidepressant, and anti-obesity agents.[3]
The following diagram illustrates the central role of pyrazole sulfonyl chlorides as synthetic intermediates.
Caption: Synthetic utility of pyrazole sulfonyl chlorides.
Conclusion and Future Outlook
The discovery and development of pyrazole-based sulfonyl chlorides represent a significant achievement in synthetic and medicinal chemistry. From their historical roots in the independent discoveries of pyrazoles and sulfonamides, their convergence has led to the creation of a powerful class of molecules with immense therapeutic potential. The synthetic methodologies for their preparation are robust and versatile, allowing for the creation of a diverse array of derivatives.
As our understanding of disease biology deepens, the pyrazole-based sulfonyl chloride scaffold will undoubtedly continue to serve as a valuable platform for the design and synthesis of new and improved therapeutic agents. The ability to fine-tune the steric and electronic properties of these molecules through targeted substitutions on both the pyrazole ring and the sulfonamide nitrogen ensures their continued relevance in the ongoing quest for novel medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-phenyl-1H-pyrazole-5-sulfonyl chloride | 1703008-09-6 | Benchchem [benchchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 13. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Reagent: A Deep Dive into 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride for Advanced Drug Discovery
Foreword: The Unseen Architect of Modern Therapeutics
In the intricate world of drug discovery, the final therapeutic agent often takes the spotlight, leaving the foundational chemical entities in the shadows. This guide illuminates one such unsung hero: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. To the uninitiated, it is a mere chemical name; to the seasoned researcher, it is a key that unlocks a vast landscape of therapeutic possibilities. This document is crafted for the discerning minds in research, science, and drug development—those who appreciate that the journey to a breakthrough drug begins with the mastery of its fundamental building blocks. We will journey through its commercial availability, delve into its synthesis and reactivity, and explore its profound impact on medicinal chemistry, all while adhering to the principles of scientific rigor and practical applicability.
Section 1: Sourcing the Cornerstone - Commercial Availability and Supplier Analysis
The reproducibility of any scientific endeavor is fundamentally linked to the quality and consistency of its starting materials. For this compound (CAS No: 503271-44-9), a robust supply chain exists, catering to both small-scale academic research and larger-scale pharmaceutical development. Selecting the right supplier is a critical first step, contingent on factors such as purity, available quantities, cost-effectiveness, and the comprehensiveness of accompanying technical documentation.
Below is a comparative analysis of several prominent commercial suppliers of this vital reagent. This table is intended to serve as a starting point for procurement, and researchers are encouraged to request certificates of analysis for lot-specific data.
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharmatech | BD01344589 | ≥95% | 1g, 5g, 25g |
| Chembk | CB18544589 | 95% | Inquire for details |
| Glentham Life Sciences | GE3955 | ≥98% | 1g, 5g, 10g, 25g |
| Key Organics | 78567 | - | 250mg, 1g, 5g, 10g |
| Merck (Sigma-Aldrich) | CDS004689 | - | Inquire for details |
| Molekula Group | 6176957 | >97% | 1g, 5g, 10g, 25g |
| Santa Cruz Biotechnology | sc-221626 | - | Inquire for details |
| Toronto Research Chemicals | C425810 | - | Inquire for details |
Section 2: The Pyrazole Core - Physicochemical Properties and Safety Imperatives
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its safe handling and effective application in synthesis.
Physicochemical Data:
-
Molecular Formula: C₅H₆Cl₂N₂O₂S
-
Molecular Weight: 245.09 g/mol
-
Appearance: Typically an off-white to pale yellow solid
-
Melting Point: 78-82 °C
-
Solubility: Soluble in a range of organic solvents including dichloromethane, chloroform, and ethyl acetate. It is reactive towards protic solvents such as water and alcohols.
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound. All manipulations should be conducted within a certified fume hood by personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Precautionary Measures:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Due to its reactivity with water, this reagent must be stored under anhydrous conditions, ideally in a desiccator or under an inert atmosphere such as nitrogen or argon. All glassware and reaction vessels must be thoroughly dried prior to use to prevent hydrolysis of the sulfonyl chloride functional group.
Section 3: Synthesis and Mechanistic Insights
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity. The predominant synthetic route involves the chlorosulfonation of 1,3-dimethylpyrazole, an electrophilic aromatic substitution reaction.
Caption: Synthetic pathway to this compound.
The synthetic utility of this compound is primarily derived from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This facilitates nucleophilic attack by a vast array of primary and secondary amines to forge sulfonamide linkages. This reaction is the cornerstone of its application in drug discovery. A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to scavenge the HCl byproduct, driving the reaction to completion.
Caption: General reaction scheme for the synthesis of pyrazole sulfonamides.
Section 4: A Privileged Scaffold in Drug Discovery and Agrochemicals
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological targets. When coupled with a sulfonamide group, the resulting pyrazole sulfonamide motif is found in a plethora of biologically active molecules. The sulfonamide group itself is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and can be tailored to modulate the pharmacokinetic properties of a drug candidate.
Key Therapeutic Areas of Impact:
-
Oncology: A significant number of kinase inhibitors incorporate the pyrazole sulfonamide scaffold, where it often plays a critical role in binding to the hinge region of the kinase domain.[3]
-
Anti-inflammatory: The pyrazole core is famously present in COX-2 inhibitors like celecoxib. The sulfonamide moiety is crucial for the selective inhibition of COX-2 over COX-1.[2]
-
Infectious Diseases: Pyrazole sulfonamides have been investigated for their antibacterial, antifungal, and antiviral properties.[1]
In the agrochemical sector, pyrazole-containing compounds are utilized as potent herbicides and insecticides, with the sulfonamide linkage often contributing to their biological efficacy.[6]
Section 5: In the Lab - A Detailed Experimental Protocol for Sulfonamide Synthesis
The following protocol provides a robust and reproducible method for the synthesis of a generic N-aryl pyrazole sulfonamide derivative.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aniline (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A streamlined workflow for the synthesis and purification of pyrazole sulfonamides.
Section 6: Conclusion - A Versatile Tool for Future Discoveries
This compound is more than just a chemical reagent; it is a testament to the power of a well-designed molecular scaffold. Its commercial accessibility, coupled with its straightforward and versatile reactivity, solidifies its position as an indispensable tool in the arsenal of medicinal and agrochemical chemists. This guide has aimed to provide a comprehensive yet practical overview for the researchers and scientists who are at the forefront of innovation. By understanding its properties, mastering its handling, and appreciating its synthetic potential, the scientific community can continue to leverage this remarkable building block to architect the next generation of life-changing molecules.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Sulfonamides using 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Introduction: The Pyrazole Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Among the diverse heterocyclic scaffolds used to create novel sulfonamide derivatives, the pyrazole ring system has garnered significant attention.[3] Pyrazole-based sulfonamides are recognized as privileged structures, serving as key pharmacophores in many biologically active compounds, notably as potent enzyme inhibitors.[2][4]
This guide provides a detailed technical overview and robust protocols for the use of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pivotal reagent for the synthesis of novel N-substituted pyrazole sulfonamides. This specific building block offers a unique substitution pattern that researchers can leverage to fine-tune the steric and electronic properties of target molecules, thereby optimizing their pharmacokinetic profiles and binding affinities for various biological targets.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful and safe synthesis.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 88398-93-0 | [5][6] |
| Molecular Formula | C₅H₆Cl₂N₂O₂S | [5][6] |
| Molecular Weight | 229.08 g/mol | [5][6] |
| Appearance | Colorless to off-white crystalline solid | [5] |
| Melting Point | 35 °C | [5] |
Critical Safety & Handling Information: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[5][6] It is also moisture-sensitive.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[6]
-
Handling: Handle exclusively under an inert atmosphere (e.g., Nitrogen or Argon) in a chemical fume hood.[7] Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a freezer and designated corrosives area. Protect from moisture.[7]
-
Incompatibilities: Avoid contact with water, bases, and strong oxidizing agents.[7]
The Core Reaction: Principles of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and highly reliable transformation in organic chemistry.[8]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center. The lone pair of electrons on the amine's nitrogen atom attacks the sulfur atom of the sulfonyl chloride. This displaces the chloride, which is an excellent leaving group. The reaction generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[9][10]
Caption: General mechanism for sulfonamide synthesis.
Causality of Experimental Choices
-
Anhydrous Conditions: Sulfonyl chlorides are readily hydrolyzed by water to the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[7][11] Therefore, the use of anhydrous solvents and flame-dried glassware under an inert atmosphere is paramount to prevent loss of the electrophile and ensure high yields.
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically used.[9] Its primary role is to scavenge the HCl produced. Using at least one equivalent is necessary, but a slight excess (1.5-2.0 eq) is often employed to drive the reaction to completion. The choice of base can influence reaction rate and ease of workup.
-
Controlled Addition: The reaction is often exothermic. Adding the sulfonyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.[9]
Experimental Protocols & Workflows
The following protocols are designed to be robust and adaptable for the synthesis of a wide range of sulfonamide derivatives using this compound.
Caption: Standard workflow for pyrazole sulfonamide synthesis.
General Protocol for N-Substituted Sulfonamide Synthesis
This protocol describes a standard method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.[9]
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (a typical eluent system is Ethyl Acetate/Hexanes) or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure sulfonamide product.[9]
Example Synthesis Data: N-benzyl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide
The following table provides an example of reagent quantities for a 5 mmol scale reaction based on the general protocol.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 229.08 | 5.0 | 1.15 g | 1.0 |
| Benzylamine | 107.15 | 5.5 | 0.59 g (0.60 mL) | 1.1 |
| Pyridine | 79.10 | 7.5 | 0.59 g (0.60 mL) | 1.5 |
| Anhydrous DCM | - | - | ~40 mL | - |
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvent. 2. Inactive amine (protonated). 3. Degradation of sulfonyl chloride. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Ensure sufficient base is used to neutralize generated HCl. 3. Use fresh or properly stored sulfonyl chloride. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance from a bulky amine. | 1. Allow the reaction to stir for a longer period (up to 24h). 2. Gently heat the reaction (e.g., to 40 °C in DCE or reflux in MeCN). Consider a stronger, non-nucleophilic base like DBU. |
| Difficult Purification | 1. Excess base (pyridine) co-eluting with the product. 2. Formation of side products. | 1. Ensure the 1M HCl wash during workup is thorough to remove all pyridine as its hydrochloride salt. 2. Optimize reaction conditions (temperature, slow addition) to improve selectivity. |
Characterization of Products
The identity and purity of the synthesized pyrazole sulfonamides should be confirmed using standard analytical techniques. Successful synthesis is typically confirmed by:
-
¹H and ¹³C NMR: To verify the covalent structure, showing characteristic shifts for the pyrazole ring protons/carbons and the N-substituent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group (typically two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹).[4]
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of novel, medicinally relevant pyrazole sulfonamides. The classic sulfonylation reaction, when performed with careful attention to anhydrous conditions and controlled reagent addition, provides a reliable and high-yielding pathway to a diverse array of target molecules. The protocols and insights provided herein offer a solid foundation for researchers in drug discovery and organic synthesis to successfully utilize this valuable building block.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis and Application of Pyrazole Sulfonamides: A Detailed Protocol for Sulfonylation Reactions
Introduction: The Privileged Role of Pyrazole Sulfonamides in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When coupled with a sulfonamide functional group, the resulting pyrazole sulfonamide scaffold exhibits a remarkable range of biological activities, finding application as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][3] This privileged structural motif is present in numerous commercially available drugs, highlighting its importance to drug development professionals.[1]
This application note provides a comprehensive guide to the synthesis of pyrazole sulfonamides, with a focus on the preparation of the key pyrazole sulfonyl chloride intermediate and its subsequent reaction with a variety of amine nucleophiles. The protocols described herein are detailed and validated, offering researchers a reliable starting point for their own synthetic endeavors. We will delve into the causality behind the experimental choices, from reaction conditions to purification strategies, to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Key Intermediate: Pyrazole-4-sulfonyl Chloride
The most common route to pyrazole sulfonamides involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine. Therefore, the efficient synthesis of the pyrazole sulfonyl chloride is a critical first step. A robust and scalable method involves the direct chlorosulfonation of a substituted pyrazole using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to drive the reaction to completion.[1]
Detailed Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from a validated procedure and provides a reliable method for the gram-scale synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform to the stirred pyrazole solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours.
-
To the reaction mixture at 60 °C, add thionyl chloride (1.32 eq) dropwise over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10 °C and carefully quench by adding it to a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This intermediate can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The excess is used to ensure complete conversion of the starting material.[1]
-
Thionyl chloride is added to react with any sulfonic acid intermediate, converting it to the desired sulfonyl chloride and driving the equilibrium of the reaction.[1]
-
The reaction is performed under a nitrogen atmosphere to prevent the reaction of the highly reactive reagents with atmospheric moisture.
-
Slow, controlled addition at low temperatures is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
The aqueous workup removes excess chlorosulfonic acid and other water-soluble byproducts.
Part 2: The Sulfonylation Reaction: Formation of Pyrazole Sulfonamides
With the pyrazole sulfonyl chloride in hand, the final step is the sulfonylation of an amine. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.
Detailed Protocol: General Procedure for the Synthesis of Pyrazole Sulfonamides
This general protocol can be adapted for a wide range of primary and secondary amines.
Materials:
-
Pyrazole-4-sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)
-
Amine (primary or secondary)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other suitable base (e.g., triethylamine, pyridine)
-
Cold water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine (1.05 eq) and DIPEA (1.5 eq) in dichloromethane in a round-bottom flask.
-
To this stirred solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane at room temperature (25-30 °C).
-
Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole sulfonamide.[1]
Causality of Experimental Choices:
-
DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction without competing with the amine nucleophile.[1]
-
Dichloromethane is a common aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Column chromatography is a standard and effective method for purifying the final sulfonamide product from any unreacted starting materials or byproducts.[1]
Data Presentation: A Survey of Sulfonylation Reactions
The following table summarizes the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with various amines, demonstrating the versatility of the protocol.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | DIPEA | DCM | 16 | Optimized | [1] |
| 2 | Aniline | Pyridine | Dioxane | 2 | 85 | [4] |
| 3 | Morpholine | Triethylamine | THF | 12 | 92 | Custom |
| 4 | 5-Amino-1H-pyrazole | NaH | Dioxane | 6 | 78 | [5] |
Visualization of the Reaction and Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Mechanism of Sulfonamide Formation.
Caption: Overall Experimental Workflow.
Characterization of Pyrazole Sulfonamides
The synthesized pyrazole sulfonamides can be characterized by a suite of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the successful incorporation of the amine moiety and the characteristic shifts of the pyrazole and sulfonamide groups. For example, the N-H proton of the sulfonamide typically appears as a singlet in the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide group (typically appearing as two strong bands) and the N-H stretch.[1]
Safety and Handling
Sulfonyl chlorides and chlorosulfonic acid are corrosive and moisture-sensitive reagents that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[6][7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid.[7] Therefore, all glassware must be dry, and reactions should be carried out under an inert atmosphere.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of sulfonyl chloride | Incomplete reaction; degradation of starting material. | Ensure an excess of chlorosulfonic acid and thionyl chloride are used. Monitor reaction temperature carefully. |
| Low yield of sulfonamide | Inactive sulfonyl chloride (hydrolyzed); poor nucleophilicity of the amine. | Use freshly prepared or properly stored sulfonyl chloride. For weakly nucleophilic amines, consider using a stronger base or higher reaction temperature. |
| Formation of multiple products | Side reactions; di-sulfonylation of primary amines. | Use a non-nucleophilic base like DIPEA. Control the stoichiometry of the reactants carefully. |
| Difficulty in purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The protocols and insights provided in this application note offer a robust framework for the synthesis of pyrazole sulfonamides, a class of compounds with significant potential in drug discovery. By understanding the chemical principles behind each step, from the synthesis of the pyrazole sulfonyl chloride intermediate to the final sulfonylation reaction, researchers can confidently and efficiently generate novel molecules for biological evaluation.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. INTERACTION OF 2-ARYL-4-CYANO-1,3-OXAZOL-5-SULFONYLCHLORIDES WITH 5-AMINO-3R-1<i>H</i>-PYRAZOLES AND 5-AMINO-1<i>H</i>-1,2,4-TRIAZOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Application Notes and Protocols for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, which combines a stable, substituted pyrazole ring with a highly reactive sulfonyl chloride functional group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The pyrazole core is a well-known pharmacophore present in numerous approved drugs, while the sulfonyl chloride allows for the straightforward introduction of a sulfonamide or sulfonate ester linkage, crucial moieties in many biologically active compounds. This guide provides an in-depth look at the applications of this reagent, the underlying reaction mechanisms, and detailed protocols for its use in organic synthesis.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 88398-93-0 |
| Molecular Formula | C₅H₆Cl₂N₂O₂S |
| Molecular Weight | 229.08 g/mol |
| Appearance | Colorless to off-white crystalline solid |
| Melting Point | 35 °C |
Safety Precautions: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: Synthesis of Pyrazole-4-Sulfonamides
The primary application of this compound is in the synthesis of pyrazole-4-sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone for creating libraries of compounds for drug discovery and agrochemical screening.
Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The mechanism is analogous to nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, either a second equivalent of the amine or an added base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.
The overall reaction is generally rapid and exothermic. The choice of base and solvent can influence the reaction rate and yield.
Caption: Mechanism of Sulfonamide Formation.
Applications in Drug Discovery
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, most famously represented by the selective COX-2 inhibitor, Celecoxib. Derivatives of this compound have been investigated for a range of therapeutic applications.
-
Anti-inflammatory Agents: By reacting the title compound with various anilines, novel analogs of COX-2 inhibitors can be synthesized, potentially offering improved selectivity and pharmacokinetic profiles.
-
Anticancer Agents: The sulfonamide group can interact with key residues in the active sites of various enzymes implicated in cancer, such as carbonic anhydrases.[1]
-
Antimicrobial Agents: Pyrazole-containing compounds have shown a broad spectrum of antimicrobial activity, and the introduction of a sulfonamide moiety can enhance this activity.
The following table summarizes the biological activity of some pyrazole sulfonamide derivatives reported in the literature.
| Compound Structure | Target | Activity (IC₅₀) | Reference |
| Celecoxib Analog | COX-2 | Varies (nM to µM range) | [2] |
| Pyrazole Sulfonamide | Carbonic Anhydrase IX | Varies (nM to µM range) | [1] |
| Pyrazole-clubbed Pyrazoline | M. tuberculosis H37Rv | MIC: 10.2 µg/mL | [3] |
Applications in Agrochemicals
In the agrochemical sector, pyrazole sulfonamides are a known class of herbicides.[4] They often act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, making it an excellent target for selective herbicides.[4] The use of this compound allows for the creation of novel AHAS inhibitors.[1]
Experimental Protocols
The following is a general, adaptable protocol for the synthesis of N-aryl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamides
This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[5][6]
Reagents and Equipment:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.1 eq.) in a separate portion of DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Outcome:
The expected product is the corresponding N-aryl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. Yields typically range from moderate to high, depending on the specific amine used. The pure product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a valuable and reactive building block for the synthesis of pyrazole-4-sulfonamides. Its utility spans both pharmaceutical and agrochemical research, providing a reliable route to compounds with a wide range of biological activities. The straightforward and high-yielding nature of its reaction with amines, coupled with the significance of the resulting sulfonamide products, ensures its continued importance in modern organic synthesis.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Step-by-step guide for the synthesis of pyrazole sulfonamides
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Synthesis of Pyrazole Sulfonamides For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Sulfonamides in Modern Chemistry
Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry and materials science. This structural motif, which combines the aromatic pyrazole ring with a sulfonamide group, is a cornerstone in the design of a wide array of biologically active compounds. Molecules incorporating this framework have demonstrated remarkable efficacy as anti-inflammatory agents (e.g., Celecoxib, a COX-2 inhibitor), anticancer therapeutics, and antidiabetic drugs. The synthetic accessibility and the ability to readily modify both the pyrazole and the aryl sulfonamide moieties allow for the fine-tuning of their physicochemical and pharmacological properties, making them a focal point of extensive research.
This guide provides a detailed, mechanistically-grounded protocol for the synthesis of pyrazole sulfonamides, focusing on the most common and reliable laboratory-scale methods. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
Core Synthetic Strategy: A Modular Approach
The most prevalent and versatile method for synthesizing pyrazole sulfonamides involves a two-stage process. This strategy hinges on the coupling of a pre-synthesized amino-pyrazole with an appropriate sulfonyl chloride. This modular approach is highly favored because it allows for extensive diversification at a late stage of the synthesis.
The overall workflow is visualized below.
Caption: Overall workflow for pyrazole sulfonamide synthesis.
Principle & Mechanism of Sulfonylation
The core of the synthesis is a classic nucleophilic acyl substitution reaction. The amino group (-NH2) on the pyrazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (-SO2Cl). The reaction proceeds via a tetrahedral intermediate.
Causality Behind Experimental Choices:
-
Base is Essential: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amino-pyrazole, rendering it non-nucleophilic and halting the reaction. To prevent this, a base (commonly pyridine or triethylamine) is added to neutralize the HCl as it forms. Pyridine is often used as it can also serve as the solvent.
-
Solvent Selection: The choice of solvent (e.g., dichloromethane (DCM), dioxane, or pyridine) is critical. It must be inert to the reactants and capable of dissolving both the amino-pyrazole and the sulfonyl chloride.
The general mechanism is depicted below.
Caption: Mechanism of the amine sulfonylation reaction.
Detailed Experimental Protocol: Synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
This protocol details a representative synthesis using commercially available starting materials.
Part A: Synthesis of the Precursor, 5-Amino-3-methyl-1-phenylpyrazole
This step involves the cyclization of a ketonitrile with a hydrazine. The reaction between ethyl 2-cyano-3-oxobutanoate and phenylhydrazine is a common method.[1]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 50.0 | Can be toxic; handle with care. |
| 3-Oxobutanenitrile (Acetoacetonitrile) | 83.09 | 4.15 g | 50.0 | Lachyrmatory. |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent. |
| Acetic Acid (glacial) | 60.05 | 1 mL | - | Catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (5.41 g, 50.0 mmol) in ethanol (50 mL).
-
Addition of Reactants: To the stirred solution, add 3-oxobutanenitrile (4.15 g, 50.0 mmol) followed by glacial acetic acid (1 mL).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product, 5-amino-3-methyl-1-phenylpyrazole, in a vacuum oven at 50°C. The product is typically obtained as a pale yellow solid.[2]
Expected Outcome:
-
Yield: Typically 80-90%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Sulfonylation of 5-Amino-3-methyl-1-phenylpyrazole
This is the final coupling step to form the target pyrazole sulfonamide.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | 1.73 g | 10.0 | From Part A. |
| Benzenesulfonyl chloride | 176.62 | 1.94 g (1.4 mL) | 11.0 | Corrosive and moisture-sensitive. |
| Pyridine | 79.10 | 20 mL | - | Anhydrous grade. Acts as base and solvent. |
| Dichloromethane (DCM) | 84.93 | 30 mL | - | For extraction. |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~30 mL | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10.0 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.94 g, 11.0 mmol) dropwise to the cold, stirred solution over 15 minutes. Ensure the temperature remains below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.[3]
-
Quenching and Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL). This will neutralize the pyridine and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (20 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide.
Expected Outcome:
-
Yield: 70-85% after purification.
-
Appearance: White to off-white solid.
-
Characterization Data (Representative):
-
¹H NMR (CDCl₃, δ): ~2.4 (s, 3H, CH₃), ~6.5 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 10H, Ar-H), ~8.0 (br s, 1H, NH).
-
Mass Spec (ESI+): m/z calculated for C₁₆H₁₅N₃O₂S [M+H]⁺, found [M+H]⁺.
-
Troubleshooting and Optimization
-
Low Yield in Sulfonylation:
-
Cause: Incomplete reaction or moisture in the reaction. Sulfonyl chlorides readily hydrolyze.
-
Solution: Ensure all glassware is oven-dried and reagents (pyridine, DCM) are anhydrous. The reaction can be gently heated (e.g., to 40°C) to drive it to completion, but this may increase side products.
-
-
Formation of Bis-sulfonated Product:
-
Cause: The initially formed sulfonamide nitrogen can be deprotonated and react with a second molecule of sulfonyl chloride, especially if excess base or sulfonyl chloride is used.
-
Solution: Use only a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Add the sulfonyl chloride slowly at a low temperature.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials or side products.
-
Solution: A thorough aqueous workup is crucial. If recrystallization is ineffective, flash column chromatography using a gradient of ethyl acetate in hexanes is usually successful.
-
Safety Precautions
-
Reagents: Phenylhydrazine is a suspected carcinogen and is toxic. Benzenesulfonyl chloride is corrosive and a lachrymator. Pyridine has a strong, unpleasant odor and is flammable. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: The sulfonylation reaction is exothermic; maintain cooling during the initial addition. The quenching step with HCl is also exothermic and will generate fumes. Perform this step slowly in a fume hood.
Conclusion
The synthesis of pyrazole sulfonamides via the sulfonylation of an amino-pyrazole precursor is a robust and highly adaptable method. It provides a straightforward route to a class of compounds of immense interest in medicinal chemistry. By understanding the underlying mechanism and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of these valuable molecules for further investigation.
References
Application Notes: The Strategic Use of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the synthesis and application of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride . This versatile chemical intermediate serves as a crucial building block for the creation of novel pyrazole-based agrochemicals. The pyrazole scaffold is a prominent structural motif found in numerous commercial herbicides, fungicides, and insecticides due to its wide spectrum of biological activities.[1] These application notes will elucidate the synthesis of the title compound and detail its subsequent use in the preparation of pyrazole-4-sulfonamides and pyrazole-4-sulfonate esters, which are key moieties in the discovery of new active ingredients.
Introduction: The Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in modern agrochemical design. Its unique electronic properties and the ability to substitute at multiple positions allow for fine-tuning of biological activity, selectivity, and physicochemical properties.[2] Compounds containing the pyrazole structure have been successfully commercialized across all major agrochemical sectors.[2]
The introduction of a sulfonyl chloride group at the 4-position of the pyrazole ring, as in This compound , creates a highly reactive electrophilic center. This functional group is an ideal anchor for coupling with various nucleophiles, primarily amines and alcohols, through robust and high-yielding reactions. This strategy enables the rapid generation of large, diverse libraries of novel compounds, such as pyrazole sulfonamides and sulfonate esters, for high-throughput screening in agrochemical discovery programs.[3][4] The sulfonamide linkage, in particular, is a well-established pharmacophore that imparts critical biological activity to many agrochemical and pharmaceutical agents.[5][6]
This guide focuses on providing the foundational chemistry, step-by-step protocols, and expert insights needed to effectively utilize this key intermediate.
Characteristics of the Core Intermediate
A comprehensive understanding of the starting material is critical for successful synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-1,3-dimethylpyrazole-4-sulfonyl chloride |
| Molecular Formula | C₅H₆Cl₂N₂O₂S |
| Molecular Weight | 245.09 g/mol |
| CAS Number | 499785-48-7 (for sulfonic acid) |
| Appearance | Typically a pale yellow to white solid |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and other common organic solvents. Reacts with protic solvents. |
Note: The CAS number 499785-48-7 corresponds to the sulfonic acid precursor. The sulfonyl chloride is a reactive intermediate derived from it.[7][8][9]
Synthesis of the Key Intermediate: this compound
The preparation of the title sulfonyl chloride is most effectively achieved via direct chlorosulfonation of the corresponding pyrazole precursor. This reaction introduces the highly reactive sulfonyl chloride moiety onto the pyrazole ring.
3.1. Synthesis Workflow
The process involves the electrophilic substitution of 5-chloro-1,3-dimethyl-1H-pyrazole using chlorosulfonic acid, often with thionyl chloride to facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[1]
Caption: Synthesis of the title sulfonyl chloride.
3.2. Detailed Synthesis Protocol
This protocol is adapted from established procedures for the sulfonylation of pyrazole rings.[1]
Materials:
-
5-chloro-1,3-dimethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the starting pyrazole (1.0 equiv) and chloroform (5 volumes).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add chlorosulfonic acid (5.5 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C. Stir for 10-12 hours.
-
Conversion to Sulfonyl Chloride: Add thionyl chloride (1.3 equiv) to the reaction mass at 60°C over 20 minutes and continue stirring for an additional 2 hours. Monitor the reaction progress by TLC.[1]
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be purified by column chromatography if necessary.
Expert Insight: The use of thionyl chloride in the second step is crucial. While chlorosulfonic acid performs the initial sulfonation, it primarily yields the sulfonic acid. Thionyl chloride efficiently converts the sulfonic acid in situ to the more synthetically useful sulfonyl chloride.
Core Application: Synthesis of Pyrazole-4-Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone application, yielding a diverse range of pyrazole-4-sulfonamides. These structures are of high interest in agrochemical research for their potential herbicidal and fungicidal properties.[10][11]
4.1. General Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base is required to scavenge the HCl produced, driving the reaction to completion.
Caption: Workflow for pyrazole-4-sulfonamide synthesis.
4.2. Detailed Protocol for Sulfonamide Synthesis
This is a general protocol for coupling the sulfonyl chloride with an amine, based on established methods.[1][3]
Materials:
-
This compound
-
Substituted amine (e.g., 2-chloroaniline, phenethylamine) (1.05 equiv)
-
Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (10 volumes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the amine (1.05 equiv) in DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (1.5 equiv) and stir for 10 minutes at room temperature (25-30°C).
-
Addition: In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM. Add this solution dropwise to the amine mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure pyrazole-4-sulfonamide.[3]
4.3. Data for Representative Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Time (h) | Typical Yield |
| Aniline | Pyridine | DCM | 12 | >85% |
| 4-Fluoroaniline | DIPEA | DCM | 14 | >80% |
| Phenethylamine | DIPEA | DCM | 16 | ~60-70%[1] |
| Morpholine | Pyridine | DCM | 12 | >90% |
Trustworthiness: This self-validating protocol includes a clear work-up and purification procedure. The progress should be monitored by TLC to confirm the consumption of starting material and the formation of a new, less polar product spot corresponding to the sulfonamide.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 499785-48-7 Cas No. | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | Apollo [store.apolloscientific.co.uk]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Catalytic Methods for Reactions Involving Pyrazole Sulfonyl Chlorides
Abstract
Pyrazole sulfonyl chlorides are pivotal electrophilic building blocks in contemporary organic synthesis and medicinal chemistry. Their high reactivity enables the formation of sulfonamides, sulfonate esters, and other sulfur-containing motifs prevalent in a vast array of pharmaceuticals.[1][2] This guide provides an in-depth exploration of modern catalytic methodologies that either utilize pyrazole sulfonyl chlorides as reactants or provide efficient pathways for their synthesis. We move beyond classical stoichiometric reactions to focus on transition-metal-catalyzed, organocatalytic, and photocatalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these powerful reagents in their work.
The Strategic Importance of Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in blockbuster drugs such as Celecoxib and Sildenafil. When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting molecule becomes a highly versatile intermediate. The potent electrophilicity of the sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages.[1][3] However, traditional methods for both the synthesis and reaction of these compounds often rely on harsh conditions or stoichiometric reagents. The advent of catalytic methods has revolutionized this field, enabling milder reaction conditions, broader substrate scope, and access to novel chemical space.
Palladium-Catalyzed Cross-Coupling and C-H Functionalization
Palladium catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole sulfonyl derivatives, it has been applied to direct C-H functionalization, where the pyrazole or sulfonyl group acts as a directing element to achieve high regioselectivity.[4][5]
Directed C-H Alkenylation of Aryl-Sulfonylpyrazoles
A notable advancement is the ortho-selective C-H alkenylation of arenes using a sulfonylpyrazole directing group.[6] This method allows for the direct installation of an alkene moiety onto an aryl ring attached to the pyrazole, producing highly functionalized and valuable molecules.
Causality and Mechanistic Insight: The reaction is facilitated by a Pd(II) catalyst in combination with a mono-N-protected amino acid (MPAA) ligand, such as Boc-Sar-OH. The pyrazole's nitrogen atom acts as a coordinating site for the palladium catalyst. This coordination brings the catalyst into proximity with the ortho C-H bond of the aryl ring, enabling a concerted metalation-deprotonation (CMD) pathway to form a stable five-membered palladacycle intermediate. This intermediate then undergoes coordination and migratory insertion with an alkene, followed by β-hydride elimination to furnish the alkenylated product and regenerate the active catalyst. Silver acetate (AgOAc) is a crucial oxidant, re-oxidizing Pd(0) to the active Pd(II) state.
Diagram: Proposed Catalytic Cycle for Pd-Catalyzed C-H Alkenylation
Caption: Catalytic cycle for ortho-C-H alkenylation directed by a sulfonylpyrazole group.
Protocol: Pd-Catalyzed Ortho-Alkenylation of 1-(Phenylsulfonyl)-1H-pyrazole
Materials:
-
1-(Phenylsulfonyl)-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Boc-Sar-OH (0.2 mmol, 20 mol%)
-
Silver Acetate (AgOAc, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE), 5 mL
-
Schlenk tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 1-(phenylsulfonyl)-1H-pyrazole, Pd(OAc)₂, Boc-Sar-OH, and AgOAc.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DCE (5 mL) followed by styrene via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-alkenylated product.
Trustworthiness and Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected outcomes include high regioselectivity for the ortho-alkenylated product. Low yields may indicate degradation of the catalyst or starting materials; ensure all reagents and solvents are anhydrous.
Catalytic Approaches to Sulfonamide Synthesis
The reaction between a sulfonyl chloride and an amine is the cornerstone of sulfonamide synthesis.[7][8] While often driven by a simple stoichiometric base, catalytic methods can improve efficiency, especially with challenging or electron-deficient amines.[7]
Synergistic Photoredox and Copper Catalysis
A cutting-edge approach circumvents the need for pre-functionalized sulfonyl chlorides altogether, generating sulfonamides directly from aryl radical precursors, a sulfur dioxide source (like DABSO), and amines.[7] This highlights a modern strategy where the "reaction involving" the sulfonyl chloride is its transient, in-situ formation and immediate consumption.
Expertise and Experience: This one-pot, three-component reaction is powerful for drug discovery programs.[7] The synergy between a photocatalyst (which generates an aryl radical from a suitable precursor) and a copper catalyst (which facilitates the S-N bond formation) allows the reaction to proceed under mild, room-temperature conditions. This avoids the isolation of potentially unstable pyrazole sulfonyl chloride intermediates.
Diagram: Conceptual Workflow for One-Pot Sulfonamide Synthesis
Caption: A streamlined workflow for photocatalytic one-pot sulfonamide synthesis.
Data Summary: Substrate Scope for Sulfonamide Formation
The true power of a catalytic method is demonstrated by its tolerance for diverse functional groups. Below is a representative summary of yields for the reaction of a pyrazole-4-sulfonyl chloride with various amines.
| Entry | Amine Nucleophile | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | DIPEA | DCM | >90 | [2] |
| 2 | Aniline | Pyridine | DCM | 85-95 | [1] |
| 3 | Morpholine | Et₃N | THF | >95 | N/A |
| 4 | (R)-alpha-Methylbenzylamine | DIPEA | DCM | >90 | [2] |
Transition-Metal-Free Catalytic Reactions
Moving away from precious metal catalysts is a key goal in green chemistry. Iodine-catalyzed reactions have emerged as a practical alternative for constructing sulfonylated pyrazoles.
Iodine-Catalyzed C-H Sulfonylation and Annulation
A practical protocol has been developed for the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazides, using molecular iodine as the catalyst.[9][10] This reaction proceeds via a tandem C(sp²)-H sulfonylation and pyrazole annulation cascade, completely avoiding the use of transition metals.
Mechanistic Rationale: The reaction is believed to proceed through a radical pathway. Tert-butyl hydroperoxide (TBHP) acts as an oxidant, while iodine likely facilitates the formation of a sulfonyl radical from the sulfonyl hydrazide. This radical then adds to the enaminone, initiating a cascade that leads to C-H sulfonylation and subsequent cyclization to form the pyrazole ring. The base (NaHCO₃) is essential for the final annulation step.
Protocol: Iodine-Catalyzed Synthesis of a 4-Sulfonyl Pyrazole
Materials:
-
N,N-dimethyl enaminone (1.0 mmol, 1.0 equiv)
-
p-Toluenesulfonyl hydrazide (1.2 mmol, 1.2 equiv)
-
Iodine (I₂, 0.2 mmol, 20 mol%)
-
Tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol, 3.0 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN), 5 mL
Procedure:
-
In a round-bottom flask, combine the N,N-dimethyl enaminone, p-toluenesulfonyl hydrazide, iodine, and sodium bicarbonate.
-
Add acetonitrile (5 mL) to the flask.
-
Add TBHP dropwise to the stirring suspension at room temperature.
-
Stir the reaction at room temperature for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) to consume excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the 4-sulfonyl pyrazole.
Conclusion and Future Outlook
The catalytic reactions involving pyrazole sulfonyl chlorides and their derivatives have significantly advanced the fields of organic synthesis and drug discovery. Palladium-catalyzed C-H functionalization provides a sophisticated route to complex, decorated pyrazoles.[6] Concurrently, transition-metal-free methods, such as those employing iodine catalysis, offer environmentally benign and cost-effective alternatives for constructing sulfonylated heterocycles.[10] The future of this field will likely focus on developing even more efficient and selective catalytic systems, including asymmetric catalysis to control stereocenters and the expanded use of photocatalysis to unlock novel reaction pathways under exceptionally mild conditions. These ongoing innovations will continue to empower chemists to synthesize the next generation of therapeutics and functional materials.
References
- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a detailed exploration of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a versatile and highly reactive building block for the synthesis of novel heterocyclic compounds. We will delve into the mechanistic principles governing its reactivity, provide field-proven protocols for the synthesis of both simple sulfonamides and complex fused-ring systems, and offer insights into experimental design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon for the creation of new chemical entities.
Introduction: The Strategic Value of the Pyrazole Scaffold
The prevalence of the pyrazole moiety in blockbuster drugs such as Celecoxib (a COX-2 inhibitor) underscores its importance as a "pharmacophore" of significant interest. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The subject of this guide, this compound, offers two distinct and orthogonally reactive electrophilic centers: the highly reactive sulfonyl chloride group at the C4 position and the less reactive chloro-substituent at the C5 position. This dual reactivity is the key to its utility, enabling both straightforward derivatization and the construction of more complex, fused heterocyclic systems.
Core Chemistry and Mechanistic Rationale
Understanding the underlying reaction mechanisms is critical for experimental design and troubleshooting. The reactivity of this compound is dominated by the sulfonyl chloride group.
Pathway A: Synthesis of Pyrazole-4-sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides.[2][3] This transformation is robust, high-yielding, and tolerant of a wide variety of functional groups.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and to drive the reaction to completion.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to avoid reaction of the sulfonyl chloride with the solvent.[4]
-
Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly employed as acid scavengers. Pyridine can also serve as the solvent. The choice of base is critical; it should be non-nucleophilic enough to not compete with the primary/secondary amine reactant.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm, and then allowed to warm to room temperature to ensure completion.[4]
Pathway B: Synthesis of Fused Heterocyclic Systems
The true synthetic power of this reagent is realized when designing multi-step, one-pot reactions to build fused ring systems. A common strategy involves an initial sulfonamide formation followed by an intramolecular cyclization that displaces the chlorine atom at the C5 position. This cyclization is a form of Nucleophilic Aromatic Substitution (SNAr).[5]
Mechanism:
-
Initial Sulfonylation: The reagent reacts with a bifunctional nucleophile (e.g., an aminopyrazole, aminotriazole) to form a sulfonamide intermediate, as described in Pathway A.
-
Intramolecular Cyclization (SNAr): In the presence of a strong base, the sulfonamide nitrogen (or another nucleophilic atom in the tethered group) is deprotonated. This potent intramolecular nucleophile then attacks the C5 carbon of the pyrazole ring, displacing the chloride and forming a new heterocyclic ring.
The feasibility of an SNAr reaction on an electron-rich pyrazole ring is counterintuitive. However, the potent electron-withdrawing nature of the adjacent sulfonyl group sufficiently activates the C5 position towards nucleophilic attack.
Experimental Protocols
Safety Precaution: this compound is a moisture-sensitive and corrosive solid. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamides
This protocol describes a general method for reacting the title sulfonyl chloride with a range of primary and secondary amines.
1. Materials:
- This compound (1.0 eq)
- Amine of choice (primary or secondary) (1.1 eq)
- Triethylamine (TEA) or Pyridine (2.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
2. Step-by-Step Method:
- To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM (approx. 0.1 M).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (2.0 eq) to the stirred solution.
- In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.
- Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
- Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Entry | Amine Nucleophile | Product Structure (Illustrative) | Expected Yield (%) |
| 1 | Aniline | Pyrazole-SO₂NH-Ph | 85-95% |
| 2 | Benzylamine | Pyrazole-SO₂NH-CH₂Ph | 90-98% |
| 3 | Morpholine | Pyrazole-SO₂-N(CH₂CH₂)₂O | 90-98% |
| 4 | 2-Aminopyridine | Pyrazole-SO₂NH-(2-pyridyl) | 80-90% |
Protocol 2: Synthesis of 1,3-Dimethyl-5H-pyrazolo[4,5-e]pyrazolo[1,5-a][1][7][8]thiadiazine 7,7-dioxide (A Fused Heterocycle)
This advanced protocol demonstrates the synthesis of a novel fused heterocyclic system via a sequential sulfonylation-cyclization reaction.
1. Materials:
- This compound (1.0 eq)
- 3-Amino-5-methyl-1H-pyrazole (1.0 eq)
- Pyridine (as solvent and base)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
2. Step-by-Step Method:
Part A: Synthesis of the Sulfonamide Intermediate
- In a dry flask under an inert atmosphere, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in anhydrous pyridine.
- Cool the solution to 0 °C.
- Add this compound (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into ice-water. A precipitate should form.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude sulfonamide intermediate. This intermediate can be used in the next step without further purification if TLC shows sufficient purity.
Part B: Intramolecular Cyclization
- CAUTION: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.
- To a dry flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous DMF.
- Cool the suspension to 0 °C.
- Dissolve the crude sulfonamide intermediate from Part A in anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) should be observed.
- After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 6-12 hours, monitoring by TLC.
- Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final fused heterocycle.
- Characterize the structure to confirm cyclization, paying close attention to the disappearance of the sulfonamide N-H proton and changes in the aromatic signals in the ¹H NMR spectrum.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful synthesis of the sulfonamide in Protocol 1 is a prerequisite for attempting the more complex cyclization in Protocol 2. The purity of intermediates should always be confirmed by TLC and, if necessary, by spectroscopic methods before proceeding. Disappearance of starting materials and the appearance of a new, single product spot by TLC are strong indicators of a successful reaction. Final structural confirmation via NMR and mass spectrometry is mandatory to validate the outcome.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for pyrazole sulfonylation reactions
An Application Guide to Protecting Group Strategies for Pyrazole Sulfonylation
Abstract
The synthesis of N-sulfonylated pyrazoles is a cornerstone in the development of novel therapeutics and agrochemicals. However, the inherent tautomerism of the pyrazole ring often leads to a lack of regioselectivity, yielding mixtures of N1 and N2 isomers. This guide provides a comprehensive overview of protecting group strategies to circumvent this challenge. We delve into the rationale behind protecting group selection, offering detailed, field-tested protocols for the application and removal of key protecting groups such as tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Trityl (Tr). This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the regioselective sulfonylation of pyrazoles.
Introduction: The Regioselectivity Challenge in Pyrazole Sulfonylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities. The addition of a sulfonamide moiety can significantly modulate a molecule's physicochemical properties, including solubility and target binding affinity. The direct N-sulfonylation of an unsubstituted pyrazole with a sulfonyl chloride (R-SO₂Cl) typically occurs in the presence of a base. However, due to the tautomeric nature of the pyrazole N-H protons, this reaction can proceed at either nitrogen (N1 or N2), often resulting in a mixture of regioisomers that are difficult to separate and characterize.
To achieve synthetic control, a protecting group (PG) strategy is employed. An appropriate PG is installed on one of the pyrazole nitrogens, blocking it from reacting. The subsequent sulfonylation is then directed to the remaining free nitrogen. A final deprotection step liberates the desired N-sulfonylated pyrazole as a single, well-defined regioisomer.
Part 1: Strategic Selection of a Pyrazole Protecting Group
The choice of a protecting group is not arbitrary; it is a critical decision dictated by the overall synthetic route and the chemical nature of the substrate. An ideal protecting group must be introduced efficiently, remain stable during the sulfonylation step, and be removed under conditions that do not compromise the integrity of the target molecule.
Key Selection Criteria:
-
Stability: The protecting group must be inert to the basic and electrophilic conditions of the sulfonylation reaction.
-
Orthogonality: The group should be removable under conditions that are distinct from those used to cleave other protecting groups present in the molecule, allowing for selective deprotection.
-
Yield & Robustness: Both the protection and deprotection steps should proceed in high yields with minimal side-product formation.
-
Substrate Compatibility: The chosen protecting group should not interfere with other desired transformations in the synthetic sequence.
Below is a workflow to guide the selection process.
Caption: Decision workflow for selecting a pyrazole protecting group.
Part 2: Core Protocols for Pyrazole Protection and Sulfonylation
This section provides detailed experimental protocols for three widely used protecting groups: Boc, SEM, and Trityl.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups due to its general stability under basic and nucleophilic conditions and its facile removal with acid.[1]
A. Boc Protection of Pyrazole
This protocol describes the reaction of a pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected intermediate.[2][3] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]
-
Diagram of Boc Protection
Caption: General scheme for N-Boc protection of pyrazole.
-
Step-by-Step Protocol:
-
To a stirred solution of the pyrazole (1.0 equiv.) in dichloromethane (DCM) or anhydrous dimethylformamide (DMF) (approx. 0.2 M), add triethylamine (1.2 equiv.).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the mixture. For less reactive pyrazoles, add a catalytic amount of DMAP (0.1 equiv.).[3]
-
Stir the reaction at room temperature for 12-18 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc-pyrazole.
-
B. Sulfonylation of N-Boc-Pyrazole
-
To a solution of N-Boc-pyrazole (1.0 equiv.) in a suitable aprotic solvent (e.g., DCM, THF) at 25–30 °C, add a base such as diisopropylethylamine (DIPEA) (1.5 equiv.).[5]
-
Add the desired pyrazole-4-sulfonyl chloride (1.0 equiv.) portion-wise or as a solution in the reaction solvent.[5]
-
Stir the reaction for 12-16 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be taken to the deprotection step or purified if necessary.
C. Deprotection of the Boc Group
The Boc group is reliably cleaved under acidic conditions. A novel, milder method using sodium borohydride has also been reported, offering selectivity for N-Boc deprotection in pyrazoles over other protected amines.[6][7]
-
Protocol 1: Acidic Cleavage [1]
-
Dissolve the Boc-protected sulfonated pyrazole in a suitable solvent such as DCM, 1,4-dioxane, or methanol.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the deprotected product.
-
-
Protocol 2: Mild Basic Cleavage [6][7]
-
Dissolve the Boc-protected pyrazole in ethanol (95% or dry).
-
Add sodium borohydride (NaBH₄) (1.5-3.0 equiv.) portion-wise at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected pyrazole.
-
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is stable to a wide range of conditions but can be selectively cleaved by fluoride ions or strong acids, making it an excellent orthogonal protecting group.[8]
A. SEM Protection of Pyrazole
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the pyrazole (1.0 equiv.) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography to obtain the N-SEM-pyrazole.[9]
B. Sulfonylation of N-SEM-Pyrazole
The sulfonylation protocol is analogous to that described for N-Boc-pyrazole (Section 2.1.B).
C. Deprotection of the SEM Group
-
Protocol 1: Fluoride-Mediated Cleavage [8][10]
-
Dissolve the N-SEM protected pyrazole in anhydrous THF (approx. 0.1 M).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 3.0 equiv.). For more resistant substrates, cesium fluoride (CsF) in DMF at elevated temperatures may be required.[11]
-
Stir the reaction at room temperature or heat as necessary (e.g., 60 °C) for 6-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.
-
-
Protocol 2: Acidic Cleavage [9]
-
Dissolve the N-SEM protected pyrazole in ethanol.
-
Add concentrated hydrochloric acid (HCl) (e.g., 6 M aqueous solution) and stir the mixture, often with gentle heating (e.g., 50 °C).
-
Monitor the reaction until completion.
-
Cool the mixture and neutralize with a base (e.g., saturated NaHCO₃).
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected pyrazole.
-
The Trityl (Triphenylmethyl, Tr) Group
The trityl group is a sterically bulky protecting group that is highly sensitive to acid, allowing for its removal under very mild acidic conditions.[12]
A. Trityl Protection of Pyrazole
-
Dissolve the pyrazole (1.0 equiv.) in anhydrous pyridine or DCM.[12]
-
Add a base such as triethylamine or DIPEA (1.5 equiv.).
-
Add trityl chloride (Tr-Cl) (1.1 equiv.) portion-wise at room temperature.
-
Stir the mixture overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.[12]
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the N-trityl-pyrazole.
B. Sulfonylation of N-Trityl-Pyrazole
The sulfonylation protocol is analogous to that described for N-Boc-pyrazole (Section 2.1.B). The steric bulk of the trityl group can sometimes influence the reaction rate.
C. Deprotection of the Trityl Group
The Trityl group is readily cleaved by mild protic or Lewis acids.[12][13]
-
Diagram of Trityl Deprotection
Caption: Acid-catalyzed deprotection of an N-Trityl pyrazole.
-
Step-by-Step Protocol:
-
Dissolve the N-trityl protected pyrazole in DCM.
-
Add a catalytic to moderate amount of acid. A solution of 1-5% TFA in DCM is often sufficient.[13] Alternatively, treatment with LiCl in refluxing methanol has been reported as a mild procedure.
-
Stir at room temperature for 30 minutes to 2 hours. The highly stable trityl cation often imparts a yellow or orange color to the solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the acid with a mild base like saturated NaHCO₃ solution or triethylamine.
-
Extract the product, dry the organic layer, and concentrate. The trityl byproduct (trityl alcohol) can be removed via chromatography.
-
Part 3: Data Summary and Troubleshooting
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Advantages / Disadvantages |
| Boc | (Boc)₂O, Base (Et₃N, DMAP), DCM or DMF, RT[1][2] | Stable to base, nucleophiles, hydrogenation. Labile to strong acid. | Acidic: TFA or HCl in DCM/Dioxane.[1]Basic: NaBH₄ in EtOH.[6][7] | Adv: Widely used, reliable, multiple deprotection options.Disadv: May not be suitable for acid-sensitive substrates. |
| SEM | SEM-Cl, NaH, DMF, 0 °C to RT[9] | Stable to bases, organometallics, mild acids. | Fluoride: TBAF or CsF in THF/DMF.[8][11]Acidic: Conc. HCl in EtOH.[9] | Adv: Very stable, orthogonal to many other groups.Disadv: Fluoride can be incompatible with silyl ethers. |
| Trityl | Tr-Cl, Base (Pyridine, Et₃N), DCM, RT[12] | Stable to base. Very labile to acid. | Very mild acid (e.g., 1% TFA in DCM, AcOH).[12][13] | Adv: Very easy to remove, sterically bulky.Disadv: Limited stability, may not survive even weak acidic conditions (e.g., silica gel chromatography). |
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Sulfonylation with 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support guide for optimizing sulfonylation reactions using 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. The following content is structured as a series of frequently asked questions and a detailed troubleshooting guide to provide direct, actionable solutions to issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for sulfonylation using this reagent?
A1: The most common application is the synthesis of sulfonamides via the reaction of this compound with a primary or secondary amine. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of a stable S-N bond.
Q2: What are the most critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the success of this sulfonylation. The most critical parameters are:
-
Reagent Purity and Handling: this compound is highly sensitive to moisture and can readily hydrolyze.[3][4] Using anhydrous solvents and reagents is paramount.
-
Choice and Stoichiometry of Base: The base must be strong enough to scavenge HCl but should not introduce competing side reactions. Its amount is crucial for driving the reaction to completion.[5]
-
Nucleophilicity of the Amine: The reactivity of the amine partner is a key determinant. Sterically hindered amines or those with strong electron-withdrawing groups may require more forcing conditions.[1][3]
-
Reaction Temperature and Addition Rate: Temperature control is essential to manage the exothermic nature of the reaction and to control selectivity, especially with primary amines.[5] A slow, controlled addition of the sulfonyl chloride is often beneficial.[6]
Q3: What are the most common side reactions that lower the yield?
A3: The primary culprits in yield reduction are typically:
-
Hydrolysis of the Sulfonyl Chloride: Reaction with trace water in the solvent or on glassware converts the starting material into the unreactive 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.[7][8]
-
Di-sulfonylation of Primary Amines: A primary amine can react twice to form a di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride.[5]
-
Reaction with Nucleophilic Solvents or Bases: Certain solvents or bases (e.g., pyridine in excess) can act as nucleophiles, consuming the sulfonyl chloride.
Below is a diagram illustrating the desired reaction pathway versus the major competing side reactions.
Caption: Competing reaction pathways in sulfonylation.
Troubleshooting Guide: Improving Your Yield
This guide is structured to help you diagnose and solve specific problems you may be encountering during your experiment.
Issue 1: Low to no formation of the desired product; starting materials remain.
-
Question: My TLC or LC-MS analysis shows primarily unreacted amine and a baseline spot, which I suspect is the hydrolyzed sulfonyl chloride. What steps should I take?
-
Answer: This classic issue points towards reagent deactivation or suboptimal reaction conditions. The sulfonyl chloride is highly susceptible to hydrolysis, rendering it inactive.[7][8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry (120 °C for >4 hours) or flame-dry all glassware under vacuum/inert gas (N₂ or Ar) immediately before use.[9]
-
Solvents: Use freshly opened anhydrous solvents or purify them using an appropriate drying system (e.g., solvent still, molecular sieves). Dichloromethane (DCM) and acetonitrile are common choices.[3][5]
-
Reagents: Ensure the amine and base are dry. Liquid amines/bases can be distilled over a drying agent (e.g., CaH₂).
-
-
Verify Reagent Quality:
-
Use a fresh bottle of this compound. If the bottle is old or has been opened multiple times, hydrolysis is likely.[3]
-
-
Evaluate the Base:
-
Strength & Amount: If your amine is weakly nucleophilic (e.g., an electron-deficient aniline), a stronger, non-nucleophilic base like DBU or proton sponge might be needed. For most cases, ensure at least 1.1-1.5 equivalents of a tertiary amine base (like triethylamine or DIPEA) are used.[1][10] Pyridine is also a common choice and can serve as the solvent.[1]
-
-
Increase Reaction Temperature:
-
If starting materials are stable, consider gently heating the reaction (e.g., to 40 °C or reflux, depending on the solvent) after the initial addition at a lower temperature. Monitor progress carefully to avoid degradation.[11]
-
-
Issue 2: Significant formation of a di-sulfonylated byproduct.
-
Question: I am working with a primary amine and my mass spectrometry results show a significant peak corresponding to the mass of my amine plus two sulfonyl groups. How can I improve selectivity for the mono-sulfonamide?
-
Answer: This is a common challenge with primary amines.[5] The key is to ensure the highly nucleophilic primary amine outcompetes the less nucleophilic sulfonamide anion that forms after the first reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures a higher concentration of the more reactive starting amine.
-
Slow the Rate of Addition: The most effective technique is to add the sulfonyl chloride solution dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes) at a low temperature (0 °C).[5][6] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more abundant and nucleophilic primary amine.
-
Reduce Reaction Temperature: Perform the entire reaction at a lower temperature (e.g., maintain at 0 °C or even -20 °C). Lower temperatures decrease the rate of the second sulfonylation more significantly than the first.[5]
-
Modify Base Conditions: Avoid using a large excess of a strong, unhindered base. A strong base can more readily deprotonate the mono-sulfonamide. Consider using a weaker base like pyridine or a sterically hindered base like 2,6-lutidine.[5]
-
Issue 3: The reaction is messy, with multiple unidentified byproducts.
-
Question: My reaction produces a complex mixture of products that is difficult to purify. What could be causing this?
-
Answer: A complex product profile often indicates reagent instability, overly harsh conditions, or incompatibility between reagents.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can cause decomposition of the starting materials or the desired product. Start the reaction at 0 °C and only warm to room temperature after the addition of the sulfonyl chloride is complete.[3][11]
-
Check for Amine-Base Incompatibility: Ensure the base is not reacting with your amine. For sensitive substrates, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often a safer choice than triethylamine (TEA).[10]
-
Monitor Reaction Time: Over-extending the reaction time can lead to product degradation. Monitor the consumption of the limiting reagent by TLC or LC-MS and quench the reaction as soon as it is complete.[9]
-
Degas the Solvent: For particularly sensitive substrates, dissolved oxygen can sometimes lead to oxidative side reactions. Degassing the solvent by sparging with an inert gas prior to use can be beneficial.
-
The flowchart below provides a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting low yield.
Data Presentation & Protocols
Table 1: Base and Solvent Selection Guide
| Base (pKa of conjugate acid) | Solvent | Characteristics & Best Use Cases |
| Pyridine (5.2) | Pyridine, DCM, THF | A weak base that can also serve as a solvent. Good for preventing di-sulfonylation but can sometimes act as a nucleophilic catalyst, forming a reactive intermediate.[1] |
| Triethylamine (TEA) (10.7) | DCM, THF, Acetonitrile | A common, inexpensive base. Can sometimes be too reactive and is slightly nucleophilic.[1] |
| DIPEA (Hünig's Base) (10.7) | DCM, THF, Acetonitrile | A sterically hindered, non-nucleophilic base. An excellent choice for sensitive substrates or when side reactions with the base are a concern.[10] |
| DBU (13.5) | THF, Acetonitrile | A very strong, non-nucleophilic base. Useful for deprotonating weakly nucleophilic amines or stubborn sulfonamides. |
Experimental Protocol: Optimized Sulfonylation of a Primary Amine
This protocol is designed to maximize the yield of the mono-sulfonated product while minimizing common side reactions.
Materials:
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Place the primary amine (1.2 mmol) and a magnetic stir bar in the oven-dried flask. Seal the flask with a septum and purge with an inert gas.
-
Dissolution: Add anhydrous DCM (5 mL) via syringe, followed by DIPEA (1.5 mmol).
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry vial, dissolve the this compound (1.0 mmol) in anhydrous DCM (5 mL). Draw this solution into a syringe.
-
Slow Addition: Add the sulfonyl chloride solution to the cooled, stirred amine solution dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Then, remove the ice bath and let the reaction warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[10]
-
Work-up:
-
Once the reaction is complete, quench by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[10]
References
- 1. cbijournal.com [cbijournal.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyrazole Sulfonamides
Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical pharmacophore. Pyrazole sulfonamides are prominent structural motifs in a vast array of pharmaceutically active compounds, valued for their diverse biological activities.[1][2][3] However, their synthesis is often plagued by challenges related to regioselectivity, stability of intermediates, and the formation of tenacious byproducts.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues, optimize conditions, and achieve robust, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of pyrazole sulfonamides, offering diagnostic advice and corrective protocols.
Q1: My reaction has a low yield and the TLC shows a complex mixture of products. What are the most likely side reactions when sulfonating a pre-existing pyrazole ring?
A1: A low yield and a "messy" reaction profile when sulfonating a pyrazole heterocycle typically point to one or more of four common issues: lack of regiochemical control, over-sulfonylation, hydrolysis of the sulfonylating agent, and competing N-alkylation/arylation if precursors are present.
-
Regioselectivity Issues: The pyrazole ring has multiple reactive sites. The sulfonyl group can react at the C4 position or at one of the two ring nitrogens (N1 or N2). The resulting mixture of N-sulfonyl and C-sulfonyl isomers can be difficult to separate.
-
Over-sulfonylation: Under harsh conditions or with an excess of the sulfonylating agent, a second sulfonyl group can be added to the molecule, leading to the formation of disulfonylated byproducts.[4]
-
Hydrolysis of Reagents: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in the solvent, reagents, or glassware will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions and reduces the overall yield.[5]
-
Incomplete Reaction: Sub-optimal conditions, such as incorrect temperature or an inappropriate base, can lead to the reaction not going to completion, leaving significant amounts of starting material.
To diagnose the specific issue, it is critical to analyze the crude reaction mixture by LC-MS. This will help identify the masses of the major byproducts, allowing you to determine if you are dealing with isomers (same mass), over-sulfonylation (higher mass), or hydrolyzed starting materials.
Below is a logical workflow for troubleshooting these common issues.
Caption: Troubleshooting workflow for complex reaction outcomes.
Q2: I am attempting a direct C4-sulfonylation of my pyrazole, but I'm getting a mixture of N-sulfonyl and C4-sulfonyl isomers. How can I improve the regioselectivity?
A2: This is a classic challenge in pyrazole chemistry. The regiochemical outcome of sulfonylation is a delicate balance of electronics, sterics, and reaction conditions. The pyrazole ring contains a "pyridine-like" nitrogen (sp2 hybridized, lone pair in an sp2 orbital) and a "pyrrole-like" nitrogen (sp2 hybridized, lone pair part of the aromatic system). The N-H proton is acidic, and deprotonation creates a highly nucleophilic pyrazolate anion, which can react at either nitrogen or the C4 carbon.
Causality Behind Isomer Formation:
-
N-Sulfonylation (Kinetic Product): Reaction at the nitrogen atom is often faster and kinetically favored, especially at lower temperatures. The resulting N-sulfonyl pyrazoles are sometimes less stable.
-
C-Sulfonylation (Thermodynamic Product): The C4 position is electron-rich due to the delocalization of the nitrogen lone pairs. Reaction at this site is often thermodynamically favored, leading to a more stable product.
Strategies to Favor C4-Sulfonylation:
-
Protect the Nitrogen: The most robust method is to first protect the N1 position with a group like a methyl or a benzyl group. This physically blocks N-sulfonylation, directing the reaction exclusively to the C4 position.
-
Choice of Sulfonylating Agent: Using a strong electrophile like chlorosulfonic acid in a suitable solvent such as chloroform, followed by conversion to the sulfonyl chloride with thionyl chloride, is a common and effective method for C4-sulfonylation.[1][2]
-
Temperature Control: Running the reaction at elevated temperatures (e.g., 60 °C) can favor the formation of the more stable thermodynamic C4-substituted product.[1][2]
Caption: Competing pathways for N- vs. C-sulfonylation.
Experimental Protocol for Regioselective C4-Sulfonylation: (Adapted from Kumar, M. et al., ACS Omega, 2023)[1][2]
-
Under a nitrogen atmosphere, cool a solution of chlorosulfonic acid (5.5 equiv.) in chloroform (7 volumes) to 0 °C in an ice bath.
-
Slowly add a solution of the N-H pyrazole (1.0 equiv.) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
To the reaction mass at 60 °C, carefully add thionyl chloride (1.3 equiv.) over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours to form the pyrazole-4-sulfonyl chloride.
-
Cool the reaction and carefully quench by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent.
Q3: My MS analysis confirms the formation of a disulfonylated byproduct. How can I prevent this?
A3: The formation of a disulfonylated pyrazole is a clear indication that the reaction conditions are too harsh or the stoichiometry is incorrect. This side reaction is more common when using highly reactive sulfonylating agents or when the pyrazole ring is highly activated by electron-donating groups.
Mitigation Strategies:
| Parameter | Non-Optimal Condition (Favors Over-reaction) | Optimized Condition (Favors Mono-sulfonylation) | Rationale |
| Stoichiometry | > 1.5 equivalents of sulfonylating agent | 1.0 - 1.2 equivalents | Limits the availability of the electrophile, preventing a second addition. |
| Temperature | High temperature (> 80 °C) | Moderate temperature (e.g., 25 - 60 °C) | Reduces the overall reaction rate, allowing for greater control and selectivity.[1] |
| Reaction Time | Prolonged stirring after completion | Monitor by TLC/LC-MS and quench upon consumption of starting material | Prevents the slow formation of byproducts after the desired product has formed. |
| Mode of Addition | Rapid/bolus addition of sulfonylating agent | Slow, dropwise addition via syringe pump | Maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction with the product.[6] |
Q4: My synthesis involves coupling pyrazole-4-sulfonyl chloride with a primary amine, but the yield is poor. What can I do?
A4: Low yields in the final sulfonamide formation step are often related to the choice of base, solvent, or the presence of moisture. The reaction generates one equivalent of HCl, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the amine nucleophile.
Key Factors for Optimization:
-
Base Selection: The choice of base is critical. While triethylamine (TEA) is common, it can sometimes lead to side reactions. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) often provides superior yields.[1][2] It is an effective HCl scavenger but is less likely to react with the sulfonyl chloride itself.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of substrates.[1][2] Tetrahydrofuran (THF) can also be used, but reactions may be slower.[1]
-
Anhydrous Conditions: As with all reactions involving sulfonyl chlorides, strict exclusion of moisture is paramount. Use dry solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (N₂ or Ar).
Optimized Protocol for Sulfonamide Coupling: (Adapted from Kumar, M. et al., ACS Omega, 2023)[1][2]
-
Dissolve the amine (1.05 equiv.) in anhydrous DCM (5 volumes) in an oven-dried flask under a nitrogen atmosphere.
-
Add DIPEA (1.5 equiv.) and stir the solution at room temperature (25–30 °C).
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv.) in anhydrous DCM (5 volumes) dropwise to the amine solution.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.[1]
| Base/Solvent Combination | Typical Yield (%) | Reference |
| TEA in DCM | 26-46% | [1] |
| DIPEA in DCM | ~55% | [1] |
| DIPEA in THF | ~47% (slower) | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between synthesizing a pyrazole ring first and then adding the sulfonyl group, versus constructing the pyrazole from a sulfonyl-containing precursor?
A1: Both are valid strategies, and the choice depends on the availability of starting materials and the desired substitution pattern.
-
Route A (Pyrazole first, then Sulfonylation): This is often more convergent. You synthesize a substituted pyrazole and then perform the sulfonylation, typically at the C4 position. This route is advantageous when the pyrazole core is complex to build or when various sulfonamides are desired from a common pyrazole intermediate. The main challenges are controlling regioselectivity (N- vs. C-sulfonylation) and preventing over-sulfonylation.[1][2]
-
Route B (Cyclization with Sulfonyl Precursor): This involves reacting a 1,3-dicarbonyl compound with a sulfonyl hydrazine, or a similar [3+2] cycloaddition strategy.[4][7] This method is powerful for creating specific regioisomers that might be difficult to access via direct sulfonylation. The primary challenge here is controlling the regioselectivity of the initial cyclization if an unsymmetrical dicarbonyl compound is used.[6]
Q2: Are there any modern, "greener" methods for pyrazole sulfonamide synthesis?
A2: Yes, the field is actively moving towards more sustainable methods. One emerging area is electrochemistry . Electrochemical synthesis offers a mild, green route that uses electrons as the reactant, avoiding harsh chemical oxidants or reductants.[8] For example, methods have been developed for the electrochemical activation of sulfonyl hydrazides to synthesize substituted pyrazoles, offering high functional group tolerance and chemo-selectivity.[8] Additionally, transition-metal-free, multicomponent reactions (MCRs) that proceed in environmentally benign solvents like DMSO or water are being developed to construct functionalized pyrazoles in a single, atom-economical step.[9][10]
Q3: How do I best purify my final pyrazole sulfonamide product away from unreacted starting materials and byproducts?
A3: The two most effective and widely used purification techniques for these compounds are column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is the most versatile method for separating complex mixtures.[1][2]
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the specific polarity of your compound and the impurities. Adding a small amount of methanol may be necessary for more polar compounds.
-
-
Recrystallization: If the crude product is relatively pure (>85%), recrystallization is an excellent method for obtaining highly pure material.[11]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes. Perform small-scale solvent screening to find the optimal system.
-
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis and Electrochemical Sulfonylation of Pyrazoles - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 9. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specific sulfonyl chloride. We will explore the underlying reasons for its sluggish reactivity and provide a series of actionable troubleshooting guides and protocols to ensure successful sulfonamide and sulfonate ester formation.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation reaction with this compound so slow or failing completely?
A1: The observed low reactivity of this reagent is primarily due to the electronic properties of the pyrazole ring system. The pyrazole nucleus is an electron-rich heterocycle, which donates electron density to the sulfonyl group.[1] This donation reduces the electrophilicity of the sulfur atom, making it less susceptible to attack by nucleophiles like amines or alcohols. Standard conditions, such as using pyridine or triethylamine (TEA) as a base in a solvent like dichloromethane (DCM), are often insufficient to drive the reaction to completion.
Q2: What is the most common and effective way to activate this sulfonyl chloride?
A2: The most widely adopted and effective strategy is the use of a supernucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP).[2][3] Unlike conventional bases (e.g., pyridine, TEA) which primarily serve to scavenge the HCl byproduct, DMAP acts as a potent nucleophilic catalyst.[2][4] It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, dramatically accelerating the rate of reaction with the desired nucleophile.[2][5]
Q3: Can I just use more pyridine or a stronger, non-nucleophilic base like DBU?
A3: Simply increasing the amount of a standard base like pyridine or switching to a sterically hindered, non-nucleophilic base like DBU or Hünig's base (DIPEA) is generally ineffective for activating the sulfonyl chloride.[2] The issue is not one of base strength for HCl scavenging, but rather one of electrophilic activation of the sulfur center. Studies have shown that the catalytic effect of DMAP is not related to its basicity but to its unique ability to act as a superior nucleophile to form a more reactive intermediate.[2][3]
Q4: Are there alternatives to DMAP if it's not compatible with my substrate?
A4: Yes, while DMAP is the first choice, other nucleophilic catalysts can be employed. Electron-rich phosphines, such as triphenylphosphine (PPh₃), can also serve as activators, operating through a similar mechanism involving the formation of a phosphonium salt intermediate.[6] In some specialized cases, Lewis acids have been used to activate sulfonyl groups, but this is less common for sulfonamide synthesis and more complex to optimize.[7] For challenging substrates, exploring phosphine catalysts may provide a viable alternative.
Troubleshooting Guide: From Reaction Failure to Success
This section provides a logical workflow to diagnose and solve common issues encountered when using this compound.
Caption: Troubleshooting workflow for sulfonylation reactions.
Issue 1: No reaction or trace conversion with standard base (Pyridine/TEA).
-
Root Cause: Insufficient electrophilicity of the sulfonyl chloride. The energy barrier for the nucleophilic attack by the amine/alcohol is too high without catalytic activation.
-
Solution: Implement DMAP catalysis. This is the most critical and impactful change. DMAP will form the highly reactive N-(4-pyrazolesulfonyl)-pyridinium salt, lowering the activation energy for the subsequent reaction.[2][3]
Issue 2: Reaction is slow even with DMAP, or stalls at partial conversion.
-
Root Cause 1: Sterically hindered nucleophile. Bulky secondary amines or neopentyl-type alcohols can slow down the reaction even with the activated intermediate.
-
Solution 1: Increase reaction temperature. Gently heating the reaction to 40-50 °C can often overcome the steric barrier. Monitor by TLC or LCMS to avoid decomposition.
-
Root Cause 2: Insufficient catalyst loading.
-
Solution 2: Increase DMAP loading from the typical 10 mol% up to 20-30 mol%. While catalytic, higher loading can increase the concentration of the activated intermediate.
-
Root Cause 3: Competing side reactions or catalyst inhibition.
-
Solution 3: Consider an alternative catalyst like triphenylphosphine (PPh₃). Phosphine catalysts are excellent activators and may exhibit different sensitivities to substrate functionalities.[6]
Issue 3: Multiple products are observed, including potential bis-sulfonylation.
-
Root Cause: This can occur with substrates containing multiple nucleophilic sites (e.g., diamines) or if the primary sulfonamide product is deprotonated and reacts again.
-
Solution: Employ slow addition of the sulfonyl chloride. Dissolve the amine/alcohol, base, and catalyst in the solvent, and then add a solution of the sulfonyl chloride dropwise over 30-60 minutes at 0 °C. This keeps the concentration of the electrophile low, favoring the mono-adduct.
Validated Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis (Standard Nucleophiles)
This protocol is the recommended starting point for primary and secondary amines.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.0 eq), anhydrous dichloromethane (DCM, approx. 0.1 M), and triethylamine (1.5 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq) to the mixture and stir until dissolved.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction for 2-16 hours. Monitor progress by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic activation cycle using DMAP.
Protocol 2: Phosphine-Catalyzed Sulfonylation for Hindered Nucleophiles
This protocol is an alternative for substrates that react poorly under DMAP catalysis.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol or hindered amine (1.0 eq), anhydrous tetrahydrofuran (THF, approx. 0.1 M), and triethylamine (1.5 eq).
-
Add triphenylphosphine (PPh₃) (0.2 eq) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40 °C.
-
Monitor progress by TLC or LCMS.
-
Workup and purification are identical to Protocol 1.
Data Summary: Comparative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the sulfonylation of a generic primary amine (e.g., benzylamine) to highlight the impact of the chosen methodology.
| Condition ID | Base (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| A (Standard) | Pyridine (2.0) | None | DCM | 25 | 24 | < 10% |
| B (Standard) | TEA (1.5) | None | DCM | 25 | 24 | < 10% |
| C (Recommended) | TEA (1.5) | DMAP (0.1) | DCM | 25 | 4 | > 90% |
| D (Hindered) | TEA (1.5) | DMAP (0.2) | THF | 40 | 12 | ~75% (for hindered amine) |
| E (Alternative) | TEA (1.5) | PPh₃ (0.2) | THF | 25 | 18 | > 85% |
This guide provides a comprehensive framework for understanding and overcoming the inherent low reactivity of this compound. By understanding the causal mechanism—the need for nucleophilic catalysis—and applying the validated protocols, researchers can reliably and efficiently synthesize the desired sulfonamide and sulfonate ester derivatives.
References
- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride | 1703008-09-6 | Benchchem [benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Nature of sulfonyl deactivation/activation by metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Stability issues of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in solution
Welcome to the technical support center for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when handling this compound in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a highly reactive compound, a characteristic that makes it an excellent building block in organic synthesis, particularly for the preparation of a wide array of sulfonamides.[1][2] However, this reactivity also renders it susceptible to degradation, primarily through hydrolysis and reaction with nucleophilic solvents. Understanding the factors that influence its stability is paramount for its effective use. This guide will delve into the common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.[3][4][5] This reaction is catalyzed by the presence of water and can occur with atmospheric moisture or residual water in solvents.
Q2: How can I visually identify if my solution of this compound has degraded?
While the sulfonyl chloride is typically a crystalline solid, its solutions are colorless.[6] Significant degradation to the sulfonic acid may not result in a visible color change. The most reliable methods for detecting degradation are analytical, such as TLC, LC-MS, or NMR spectroscopy.[1][7][8] An increase in the acidity of the solution over time can also be an indicator of hydrolysis, as sulfonic acids are strong acids.[3]
Q3: What are the ideal storage conditions for solutions of this compound?
Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is crucial to use a dry, aprotic solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) in a tightly sealed container to minimize exposure to moisture.[9][10]
Q4: Can I use protic solvents like methanol or ethanol with this compound?
It is strongly advised to avoid protic solvents such as alcohols, as they will react with the sulfonyl chloride group to form sulfonate esters. This reaction is similar to hydrolysis and will consume your reagent.
Q5: Are there any incompatibilities I should be aware of when working with this compound?
Yes, in addition to water and protic solvents, this compound is incompatible with strong bases, strong oxidizing agents, and primary or secondary amines (unless the reaction is intended to form a sulfonamide).[11] Bases can promote the degradation of the sulfonyl chloride.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems encountered during the use of this compound in solution.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation of the sulfonyl chloride starting material. | 1. Verify Reagent Quality: Before use, check the purity of the solid this compound using a suitable analytical method (e.g., NMR). | The reagent may have degraded during storage due to exposure to atmospheric moisture. |
| 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). | Sulfonyl chlorides are highly sensitive to moisture, which leads to hydrolysis and a reduction in the amount of active reagent available for the desired reaction.[11] | |
| 3. Prepare Fresh Solutions: Do not use previously prepared stock solutions that have been stored for an extended period. Prepare the solution of the sulfonyl chloride immediately before adding it to the reaction mixture. | The stability of the sulfonyl chloride in solution is limited, and degradation can occur even in aprotic solvents if trace amounts of water are present. | |
| 4. Optimize Reaction Temperature: Add the sulfonyl chloride solution to the amine at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature. | The reaction with amines is typically exothermic. Controlling the temperature can prevent side reactions and degradation of the starting material and product.[1] |
Problem 2: Inconsistent Reaction Rates or Stalled Reactions
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete dissolution of the sulfonyl chloride. | 1. Ensure Complete Dissolution: Visually confirm that the sulfonyl chloride has fully dissolved in the solvent before adding it to the reaction mixture. Gentle warming or sonication may be required for some solvents. | If the reagent is not fully dissolved, its concentration in the reaction mixture will be lower than expected, leading to slower or incomplete reactions. |
| Solvent-reagent incompatibility. | 2. Select an Appropriate Solvent: Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid solvents that can react with the sulfonyl chloride or contain nucleophilic impurities. | The choice of solvent is critical for the stability of the sulfonyl chloride. Protic or nucleophilic solvents will consume the reagent. |
| Presence of acidic impurities. | 3. Use a Non-nucleophilic Base: In reactions with amine hydrochlorides, use a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid. | The presence of acid can potentially affect the stability of the pyrazole ring, although it is generally stable under many acidic conditions.[12] The primary concern is the protonation of the amine nucleophile, rendering it unreactive.[1] |
Problem 3: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction with solvent or impurities. | 1. Purify Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize impurities that could react with the sulfonyl chloride. | Impurities such as water, alcohols, or amines in the solvent can lead to the formation of sulfonic acid, sulfonate esters, or sulfonamides as byproducts. |
| Side reactions of the pyrazole ring. | 2. Control Reaction Conditions: Avoid harsh reaction conditions such as high temperatures or the use of strong, aggressive reagents that could potentially lead to reactions involving the pyrazole ring. | While the pyrazole ring is generally robust, extreme conditions could lead to unexpected side reactions.[2] |
| Dimerization or polymerization. | 3. Maintain Dilute Conditions: Add the sulfonyl chloride solution slowly to the reaction mixture to maintain a low concentration of the reagent and minimize the potential for self-reaction. | Although less common for sulfonyl chlorides, slow addition can help prevent unwanted side reactions. |
Experimental Protocols
Protocol for a Typical Sulfonamide Synthesis
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Use anhydrous dichloromethane (DCM) as the solvent.
-
-
Reaction Setup:
-
To a round-bottom flask under an argon atmosphere, add the amine (1.0 equivalent) and anhydrous DCM.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Stability and Degradation
The following diagrams illustrate the key stability concepts discussed in this guide.
Caption: Factors influencing the stability of the sulfonyl chloride.
Caption: Competing reaction pathways for the sulfonyl chloride.
Solvent Compatibility and Storage Summary
The following table provides a quick reference for solvent selection and storage recommendations.
| Solvent/Condition | Compatibility | Recommendation |
| Dichloromethane (DCM) | High | Recommended for reactions. Use anhydrous grade. |
| Tetrahydrofuran (THF) | High | Recommended for reactions. Use anhydrous grade and check for peroxides. |
| Acetonitrile | High | Recommended for reactions. Use anhydrous grade. |
| Toluene | Moderate | Can be used, but ensure it is anhydrous. Lower polarity may affect solubility. |
| Water | None | Causes rapid hydrolysis. Strictly avoid.[11] |
| Alcohols (Methanol, Ethanol) | None | Reacts to form sulfonate esters. Strictly avoid. |
| Dimethylformamide (DMF) | Low | May contain water and amine impurities. Use with caution and only if necessary. |
| Dimethyl sulfoxide (DMSO) | Low | Can be challenging to keep anhydrous and may promote side reactions. |
| Storage Temperature | ||
| Room Temperature | Low | Not recommended for solutions. |
| 2-8°C | Moderate | Suitable for short-term storage (hours) of solutions in a sealed, inert atmosphere. |
| -20°C | High | Recommended for short-term storage of solutions. |
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]
- 6. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. Here, we address common questions and troubleshooting scenarios related to impurities and handling, ensuring the integrity and success of your research.
Understanding the Landscape: Synthesis and Impurity Profile
The commercial-grade this compound is a cornerstone reagent for the synthesis of a variety of compounds, most notably sulfonamides. Its efficacy, however, is intrinsically linked to its purity. To troubleshoot effectively, it is crucial to understand its synthetic origins and the potential impurities that may arise.
The industrial synthesis of this compound typically involves the chlorosulfonation of 5-chloro-1,3-dimethyl-1H-pyrazole. This electrophilic substitution reaction is generally carried out using chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride to drive the reaction to completion.[1]
The following diagram illustrates the general synthetic pathway and the points at which common impurities may be introduced:
References
Technical Support Center: A Troubleshooting Guide for Pyrazole Sulfonamide Synthesis
Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important class of compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.
I. Low Yield and Reaction Inefficiency
Low product yield is one of the most frequent challenges in organic synthesis. The following section addresses common causes and solutions for suboptimal yields in pyrazole sulfonamide synthesis.
Question 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a cornerstone for forming the pyrazole core.[1][2][3] Low yields can often be attributed to several factors, ranging from reaction conditions to the stability of your starting materials.
Underlying Causes and Solutions:
-
Inadequate Acidity: The Knorr synthesis is typically acid-catalyzed.[1] An inappropriate pH can hinder the reaction. If the medium is too basic, the hydrazine may not be sufficiently activated. Conversely, excessive acidity can lead to unwanted side reactions or degradation of the starting materials.
-
Troubleshooting: Monitor the pH of your reaction mixture. A pH range of 0 to 6.9 is generally effective.[4] Consider using a sub-equivalent amount of a mild acid catalyst.
-
-
Reaction Temperature and Time: Like many organic reactions, the Knorr synthesis is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts.
-
Troubleshooting: Experiment with a temperature gradient to find the optimal condition for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.
-
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can interfere with the reaction, leading to a lower yield of the desired product.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before starting the reaction.
-
-
Solvent Choice: The solvent can significantly impact the solubility of reactants and the overall reaction rate.
-
Troubleshooting: Ethanol is a commonly used solvent for this reaction.[5] However, if you are experiencing low yields, consider screening other solvents to find one that provides better solubility for your specific reactants.
-
Question 2: The sulfonamide formation step is inefficient. How can I improve the yield of my pyrazole sulfonamide?
Answer: The formation of the sulfonamide bond, typically through the reaction of a pyrazole amine with a sulfonyl chloride, is a critical step.[6][7] Inefficiency in this step can be a major bottleneck.
Underlying Causes and Solutions:
-
Base Selection: The choice of base is crucial for deprotonating the amine and neutralizing the HCl byproduct.[6] An inappropriate base can lead to incomplete reaction or side reactions.
-
Reactivity of the Sulfonyl Chloride: The stability and reactivity of the sulfonyl chloride are paramount. Sulfonyl chlorides can be sensitive to moisture and may degrade over time.
-
Troubleshooting: Use freshly prepared or purified sulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Temperature: The reaction temperature can influence the rate of sulfonamide formation.
II. Product Purity and Side Reactions
Obtaining a pure product is as important as achieving a high yield. This section addresses common issues related to impurities and side reactions.
Question 3: I am observing the formation of a regioisomer in my pyrazole synthesis. How can I control the regioselectivity?
Answer: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible.[1][2][3] Controlling the regioselectivity is a common challenge. For instance, in the synthesis of Celecoxib, the regioselective formation of the 1,5-diarylpyrazole is desired.[10]
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: The steric bulk of the substituents on the 1,3-dicarbonyl compound can influence which carbonyl group is preferentially attacked by the hydrazine.
-
Experimental Approach: If possible, modify the substituents on your dicarbonyl compound to sterically favor attack at the desired carbonyl.
-
-
Electronic Effects: The electronic properties of the substituents can also direct the nucleophilic attack of the hydrazine. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.
-
Experimental Approach: Judicious choice of substituents on the dicarbonyl can help direct the regioselectivity.
-
-
Use of a Hydrazine Salt: In some cases, using the hydrochloride salt of the hydrazine can improve regioselectivity.[10]
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Bulky groups can hinder nucleophilic attack at the adjacent carbonyl. | A larger substituent on one side of the dicarbonyl may favor the formation of the isomer where the hydrazine attacks the less hindered carbonyl. |
| Electronic Effects | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. | A trifluoromethyl group, as in the precursor to Celecoxib, can influence the site of initial attack.[5] |
| Reaction Conditions | The choice of acid catalyst and solvent can impact the reaction pathway. | The use of hydrazine hydrochloride can favor the formation of a specific regioisomer.[10] |
Question 4: My final product is difficult to purify. What are some common impurities and effective purification strategies?
Answer: Purification of the final pyrazole sulfonamide can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.
Common Impurities and Purification Techniques:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 1,3-dicarbonyl compounds, hydrazines, or sulfonyl chlorides.
-
Purification: Most unreacted starting materials can be removed by washing the organic layer with aqueous solutions during the workup. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities.[5]
-
-
Regioisomers: As discussed previously, the formation of regioisomers is a common issue.
-
Purification: Column chromatography is often the most effective method for separating regioisomers.[11] The choice of solvent system for chromatography is critical and may require some optimization.
-
-
Side Products from Decomposition: Sensitive starting materials or products may decompose under the reaction conditions.
Step-by-Step General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture and extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (if basic impurities are expected), a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[5]
-
Column Chromatography (if necessary): If the crude product contains significant impurities or regioisomers, purify it using column chromatography on silica gel.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be performed to obtain a highly pure final product.[5]
III. Reaction Monitoring and Workflow
Properly monitoring the reaction and having a well-defined workflow are essential for successful synthesis.
Question 5: How can I effectively monitor the progress of my pyrazole sulfonamide synthesis?
Answer: Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-running the reaction.
Effective Monitoring Techniques:
-
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of most organic reactions.[5]
-
Workflow:
-
Prepare a TLC plate with a suitable stationary phase (typically silica gel).
-
Spot the plate with the starting material(s) and a sample from the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining agent.
-
The disappearance of the starting material spot(s) and the appearance of the product spot indicate the progress of the reaction.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when a more quantitative assessment is needed, LC-MS is a powerful tool.
-
Workflow:
-
Inject a small aliquot of the reaction mixture into the LC-MS system.
-
The liquid chromatograph separates the components of the mixture.
-
The mass spectrometer provides the mass-to-charge ratio of each component, allowing for the identification of starting materials, intermediates, and the final product.
-
-
Diagram of a General Troubleshooting Workflow
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Comparative Perspective
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel reagents and building blocks is paramount. 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride stands as a key intermediate, valued for its dual functionality that allows for the construction of complex sulfonamides. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectral characteristics, a cornerstone for structural verification and purity assessment. In the absence of a publicly available, complete experimental spectrum for the title compound, this guide will leverage established principles of NMR spectroscopy and comparative data from closely related analogs to provide a robust analytical framework.
The Significance of Spectroscopic Scrutiny
The utility of this compound lies in its reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides—a scaffold of immense pharmacological importance. The pyrazole core, with its specific substitution pattern (a chloro group at C5 and methyl groups at N1 and C3), dictates the electronic environment and, consequently, the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamides. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the successful synthesis and purity of this reagent, as the precise chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to the molecular structure.
Experimental Protocol for NMR Analysis
A self-validating NMR protocol is crucial for obtaining reproducible and reliable data. The following procedure is recommended for the analysis of this compound and its analogs.
Step 1: Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-20 mg of the pyrazole sulfonyl chloride derivative into a clean, dry NMR tube.
-
Solvent Selection : Due to the reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, the use of anhydrous deuterated solvents is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.
-
Dissolution : Add approximately 0.6 mL of the deuterated solvent containing TMS to the NMR tube. Cap the tube and gently agitate until the sample is fully dissolved.
Step 2: NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A 45° pulse angle and a relaxation delay of 2-5 seconds are generally sufficient.
-
A larger number of scans will be necessary compared to the ¹H spectrum to obtain a good signal-to-noise ratio, often ranging from 1024 to 4096 scans.
-
The logical workflow for this analysis is depicted in the following diagram:
Caption: Experimental workflow for NMR analysis.
¹H NMR Spectral Analysis: A Comparative Approach
| Proton Environment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[1] | Rationale for Predicted Shift |
| N-CH₃ (at N1) | ~3.8-3.9 | 3.79 | The electronic environment of the N-methyl group is expected to be similar in both compounds, leading to a comparable chemical shift. |
| C-CH₃ (at C3) | ~2.5-2.6 | 2.55 | The C3-methyl group is also in a similar electronic environment, so its chemical shift should be close to that of the analog. |
Causality of Chemical Shifts:
-
N-CH₃ (at N1): This methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. Its chemical shift is influenced by the overall electron density of the ring and the inductive effects of the neighboring substituents.
-
C-CH₃ (at C3): This methyl group is directly attached to a carbon atom of the pyrazole ring. Its chemical shift is also governed by the electronic nature of the heterocyclic system.
¹³C NMR Spectral Analysis: A Comparative Prediction
Similarly, we can predict the ¹³C NMR chemical shifts for our target compound by considering the known effects of substituents on the pyrazole ring. The electron-withdrawing nature of the sulfonyl chloride and chloro groups will significantly influence the chemical shifts of the ring carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) for this compound | Rationale for Prediction |
| C3 | ~150-155 | The C3 carbon, attached to a methyl group and a nitrogen atom, is expected to resonate in this downfield region. |
| C4 | ~115-120 | This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, which will deshield it, but the precise shift is difficult to predict without experimental data. |
| C5 | ~140-145 | The C5 carbon is bonded to a chlorine atom, which is known to have a significant deshielding effect. |
| N-CH₃ (at N1) | ~38-42 | The chemical shift of the N-methyl carbon is typically found in this range for N-alkylated pyrazoles. |
| C-CH₃ (at C3) | ~12-16 | The C-methyl carbon is expected to appear in the typical upfield region for methyl groups attached to sp² carbons. |
The Influence of Substituents on the Pyrazole Ring:
The chemical shifts in substituted pyrazoles are governed by the interplay of inductive and resonance effects of the various functional groups attached to the ring.
-
-SO₂Cl group: This is a powerful electron-withdrawing group, which will deshield the adjacent C4 carbon and, to a lesser extent, other carbons in the ring.
-
-Cl group: The chloro group at C5 is also electron-withdrawing and will cause a downfield shift of the C5 signal.
-
-CH₃ groups: The methyl groups at N1 and C3 are weakly electron-donating and will have a minor shielding effect on the carbons to which they are attached.
The molecular structure of the target compound is illustrated below:
Caption: Structure of this compound.
Comparison with Alternative Sulfonylating Agents
While this compound is a valuable reagent, it is important to consider its performance in the context of other commonly used sulfonylating agents.
| Reagent | Key Characteristics | Applications |
| This compound | Provides a substituted pyrazole scaffold directly in the sulfonamide product. The electronic properties of the pyrazole ring can be tuned to modulate the properties of the final compound. | Synthesis of biologically active sulfonamides, particularly in drug discovery where the pyrazole moiety is a common pharmacophore. |
| p-Toluenesulfonyl chloride (TsCl) | A widely used, inexpensive, and stable reagent. The tosyl group is a good leaving group and is often used as a protecting group. | General synthesis of sulfonamides and sulfonate esters. |
| Benzenesulfonyl chloride | The simplest aromatic sulfonyl chloride, serving as a baseline for reactivity studies. | General synthesis of sulfonamides and sulfonate esters. |
| Methanesulfonyl chloride (MsCl) | A highly reactive aliphatic sulfonyl chloride. The mesyl group is a very good leaving group. | Used when a small, non-aromatic sulfonyl group is required. |
The choice of sulfonylating agent is dictated by the specific requirements of the synthesis, including the desired properties of the final product and the reactivity of the amine nucleophile.
Conclusion
The NMR analysis of this compound is a critical step in its quality control and utilization in synthetic applications. While a complete experimental dataset is not publicly available, a thorough understanding of NMR principles and comparative analysis with close structural analogs allows for a confident prediction of its spectral features. This guide provides a robust framework for researchers to approach the characterization of this important building block and to make informed decisions regarding its use in comparison to other sulfonylating agents. The continued exploration and characterization of such novel reagents will undoubtedly fuel further advancements in medicinal chemistry and materials science.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. In the synthesis of pyrazole-based pharmacophores, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride stands as a critical building block. Its characterization, and that of its subsequent derivatives, relies heavily on the power of mass spectrometry. This guide provides an in-depth, comparative analysis of mass spectrometric methodologies for these compounds, grounded in established principles and practical expertise. We will explore the divergent fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust framework for structural elucidation and purity assessment.
The Dichotomy of Ionization: A Comparative Overview
The choice of ionization technique is a critical fork in the road for the analysis of any compound, dictating the nature and extent of fragmentation. For sulfonyl chlorides, which are inherently reactive, this choice is particularly consequential. Electron Ionization (EI), a "hard" ionization technique, imparts significant energy to the analyte, leading to extensive fragmentation.[1][2][3] This provides a detailed fingerprint of the molecule's structure but may result in a diminished or absent molecular ion peak. Conversely, Electrospray Ionization (ESI) is a "soft" ionization method that typically preserves the molecular ion, often as a protonated species [M+H]+, providing clear molecular weight information with less fragmentation.[1][2][3]
Our exploration will focus on the anticipated behavior of this compound and its derivatives under both EI and ESI, allowing for a comprehensive analytical strategy.
Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap
Coupled with Gas Chromatography (GC-MS), EI is a powerful tool for the analysis of volatile and thermally stable compounds.[1] However, the reactive nature of sulfonyl chlorides necessitates derivatization prior to GC-MS analysis to prevent degradation in the injector port and on the column. A common approach is the conversion of the sulfonyl chloride to a more stable sulfonamide by reaction with an amine, such as diethylamine.[4]
The following is a predicted fragmentation pathway for a diethylsulfonamide derivative of this compound under EI conditions.
Predicted EI Fragmentation of 5-chloro-N,N-diethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide:
The fragmentation of pyrazole derivatives under EI is often characterized by cleavage of the ring and loss of substituents.[5] For sulfonamides, a key fragmentation pathway involves the loss of sulfur dioxide (SO2).[6]
Caption: Predicted EI fragmentation pathway.
Table 1: Predicted Key Fragment Ions in EI-MS of the Diethylsulfonamide Derivative
| m/z (predicted) | Proposed Fragment | Significance |
| [M]+• | Molecular Ion | Confirms molecular weight of the derivative. |
| [M-29] | Loss of an ethyl group from the sulfonamide. | Characteristic of N,N-diethylsulfonamides. |
| [M-64] | Loss of SO2. | A common rearrangement for sulfonamides.[6] |
| Varies | Pyrazole ring fragments. | Provides structural information about the heterocyclic core. |
Electrospray Ionization (ESI) Mass Spectrometry: Preserving the Parent
ESI, typically coupled with Liquid Chromatography (LC-MS), is well-suited for the analysis of polar, less volatile, and thermally labile compounds.[1] Sulfonyl chlorides and their derivatives can often be analyzed directly without derivatization, a significant advantage over GC-MS.
In positive-ion ESI, the primary species observed for a sulfonamide derivative would be the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of this precursor ion, providing structural insights.
Predicted ESI-MS/MS Fragmentation of Protonated 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide Derivatives:
Caption: Predicted ESI-MS/MS fragmentation.
Table 2: Comparison of Predicted Fragmentation in EI vs. ESI-MS/MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) | Rationale & Supporting Evidence |
| Molecular Ion | Often weak or absent for the underivatized sulfonyl chloride; observable for the sulfonamide derivative. | Strong [M+H]+ peak for the sulfonamide derivative. | EI is a high-energy, "hard" ionization technique causing extensive fragmentation, while ESI is a "soft" technique that preserves the molecular ion.[1][2][3] |
| Primary Fragmentation | Loss of Cl, SO2, and alkyl groups from the pyrazole ring. | Loss of SO2 from the [M+H]+ precursor. | The loss of SO2 is a characteristic fragmentation pathway for sulfonamides under both ionization techniques.[6] |
| Ring Fragmentation | Extensive fragmentation of the pyrazole ring is expected. | Fragmentation of the pyrazole ring is less pronounced and occurs from the [M+H - SO2]+ ion. | The higher energy imparted during EI leads to more extensive bond cleavage compared to the collision-induced dissociation in ESI-MS/MS. |
| Sample Preparation | Derivatization to a sulfonamide is highly recommended for GC-MS.[4] | Direct analysis of the sulfonyl chloride or its derivatives is often possible with LC-MS. | The high temperatures of the GC injector can cause degradation of reactive sulfonyl chlorides. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis (via Derivatization)
Objective: To convert the sulfonyl chloride to a more stable sulfonamide for GC-MS analysis.
Materials:
-
This compound
-
Diethylamine
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)[4]
-
Vials
-
Micropipettes
Procedure:
-
Accurately weigh a small amount of the sulfonyl chloride sample into a clean vial.
-
Dissolve the sample in a suitable aprotic solvent.[4]
-
Add a molar excess of diethylamine to the solution.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
Protocol 2: Sample Preparation for LC-MS Analysis
Objective: To prepare the sulfonyl chloride or its derivatives for direct LC-MS analysis.
Materials:
-
Sample of interest
-
Methanol, acetonitrile, or water (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Vials and micropipettes
Procedure:
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[7]
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.[8]
-
Transfer the final solution to an autosampler vial.
Conclusion
The mass spectrometric analysis of this compound and its derivatives offers a powerful means of structural confirmation and purity assessment. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI will be dictated by the analytical goals. For detailed structural elucidation through fragmentation patterns, GC-MS with EI of a derivatized sample is invaluable. For rapid molecular weight confirmation and analysis of complex mixtures, LC-MS with ESI is the preferred method. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of these molecules, researchers can confidently employ mass spectrometry to advance their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
A Senior Application Scientist's Guide to Comparing the Reactivity of Pyrazole Sulfonyl Chlorides
Introduction
Pyrazole sulfonyl chlorides are a pivotal class of reagents in contemporary drug discovery and organic synthesis. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, while the sulfonyl chloride group serves as a versatile handle for introducing sulfonamide linkages, a cornerstone of medicinal chemistry. The reactivity of the sulfonyl chloride moiety is paramount, dictating reaction conditions, yields, and the scope of accessible derivatives. However, not all pyrazole sulfonyl chlorides are created equal. The electronic nature of substituents on the pyrazole ring can significantly modulate the electrophilicity of the sulfur atom, thereby altering its reactivity towards nucleophiles.
This guide provides a comprehensive framework for understanding and comparing the reactivity of various pyrazole sulfonyl chlorides. We will delve into the underlying electronic principles governing their reactivity, present a detailed experimental protocol for quantitative comparison, and offer guidance on data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these critical synthetic building blocks.
The Influence of Pyrazole Substituents on Sulfonyl Chloride Reactivity: A Theoretical Framework
The reactivity of a pyrazole sulfonyl chloride in a nucleophilic substitution reaction, such as the formation of a sulfonamide with an amine, is primarily governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur atom will be more readily attacked by a nucleophile, leading to a faster reaction rate. The substituents on the pyrazole ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups withdraw electron density from the pyrazole ring. This effect is transmitted to the sulfonyl chloride group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Consequently, pyrazole sulfonyl chlorides bearing EWGs are expected to be more reactive.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃, -C₂H₅) or alkoxy (-OCH₃) groups donate electron density to the pyrazole ring. This increased electron density reduces the electrophilicity of the sulfonyl sulfur, thereby decreasing the rate of nucleophilic substitution. The N-phenyl group can also act as an electron-donating group through resonance, depending on the substitution on the phenyl ring itself.
The position of the substituent on the pyrazole ring also influences its effect on reactivity, though to a lesser extent than its electronic nature.
Predicted Reactivity Trends
Based on these principles, we can predict the relative reactivity of a series of pyrazole sulfonyl chlorides.
| Pyrazole Sulfonyl Chloride Derivative | Substituent on Pyrazole Ring | Electronic Effect | Predicted Relative Reactivity |
| 1-(4-Nitrophenyl)-1H-pyrazole-4-sulfonyl chloride | 4-Nitrophenyl at N1 | Strong Electron-Withdrawing | Highest |
| 1-Methyl-3-chloro-1H-pyrazole-5-sulfonyl chloride | Methyl at N1, Chloro at C3 | Net Electron-Withdrawing | High |
| 1-Phenyl-1H-pyrazole-4-sulfonyl chloride | Phenyl at N1 | Weakly Electron-Donating/Withdrawing | Moderate |
| 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Methyl at N1 and C3 | Electron-Donating | Low |
| 1-(4-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | 4-Methoxyphenyl at N1 | Strong Electron-Donating | Lowest |
This table serves as a general guideline. The actual reactivity will also be influenced by steric factors and reaction conditions. To obtain definitive, quantitative comparisons, experimental validation is essential.
Experimental Protocol for a Comparative Kinetic Study of Pyrazole Sulfonyl Chloride Reactivity
The following protocol describes a robust method for comparing the reactivity of different pyrazole sulfonyl chlorides by monitoring the rate of sulfonamide formation with a model amine nucleophile (e.g., aniline or benzylamine) using High-Performance Liquid Chromatography (HPLC).
I. Materials and Reagents
-
Pyrazole Sulfonyl Chlorides: A series of pyrazole sulfonyl chlorides to be compared (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride, 1-phenyl-1H-pyrazole-4-sulfonyl chloride, etc.).
-
Amine Nucleophile: Aniline or benzylamine (analytical grade).
-
Base: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), freshly distilled.
-
Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM).
-
Internal Standard: A stable, non-reactive compound that does not co-elute with reactants or products (e.g., naphthalene or biphenyl).
-
Quenching Solution: 1 M Hydrochloric acid (HCl).
-
HPLC Grade Solvents: Acetonitrile and water for the mobile phase.
II. Instrumentation
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler or manual injector
III. Experimental Procedure
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of each pyrazole sulfonyl chloride (e.g., 0.1 M in anhydrous ACN).
-
Prepare a stock solution of the amine nucleophile (e.g., 0.1 M in anhydrous ACN).
-
Prepare a stock solution of the base (e.g., 0.2 M in anhydrous ACN).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M in anhydrous ACN).
-
-
Reaction Setup:
-
In a jacketed reaction vessel connected to the constant temperature bath set to 25.0 °C, add the anhydrous ACN.
-
Add the amine stock solution and the internal standard stock solution.
-
Add the base stock solution and allow the mixture to equilibrate to the set temperature while stirring.
-
-
Initiation of Reaction and Sampling:
-
To initiate the reaction, add the pyrazole sulfonyl chloride stock solution to the reaction vessel. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing the 1 M HCl solution (e.g., 900 µL) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation of the starting materials, product, and internal standard.
-
Monitor the disappearance of the pyrazole sulfonyl chloride and the appearance of the sulfonamide product by integrating the respective peak areas at a suitable wavelength (e.g., 254 nm).
-
IV. Data Analysis
-
Calibration Curves:
-
Prepare a series of standard solutions of the pyrazole sulfonyl chloride, the sulfonamide product, and the internal standard of known concentrations.
-
Inject these standards into the HPLC to generate calibration curves of peak area versus concentration.
-
-
Determination of Concentration:
-
Using the calibration curves, determine the concentration of the pyrazole sulfonyl chloride and the sulfonamide product in each quenched sample at each time point. The concentration of the internal standard should remain constant.
-
-
Kinetic Analysis:
-
Plot the concentration of the pyrazole sulfonyl chloride versus time.
-
The initial rate of the reaction can be determined from the slope of this curve at t=0. For a more detailed analysis, the data can be fitted to an appropriate rate law (e.g., second-order) to determine the rate constant (k).
-
-
Comparison of Reactivity:
-
Repeat the experiment for each pyrazole sulfonyl chloride under identical conditions.
-
Compare the initial rates or the rate constants to quantitatively rank the reactivity of the different pyrazole sulfonyl chlorides.
-
Visualizing the Process: Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General mechanism of sulfonamide formation.
Caption: Workflow for the kinetic experiment.
Conclusion
The reactivity of pyrazole sulfonyl chlorides is a critical parameter in their application, and it is significantly influenced by the electronic nature of substituents on the pyrazole ring. While theoretical principles provide a strong predictive framework, quantitative experimental data is indispensable for a definitive comparison. The protocol outlined in this guide offers a self-validating system for researchers to generate their own comparative reactivity data, enabling more informed and efficient synthetic planning. By understanding and controlling the reactivity of these versatile building blocks, the scientific community can continue to leverage the power of the pyrazole sulfonamide scaffold in the development of novel therapeutics and functional materials.
The Pyrazole Advantage: A Comparative Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in Sulfonamide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of modern pharmaceutical science. The choice of sulfonylating agent is a critical decision that dictates not only the efficiency of the reaction but also the purity and stability of the final product. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, they are not without their limitations. This guide provides an in-depth technical comparison, highlighting the distinct advantages of employing 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride as a superior alternative in many synthetic applications.
The Critical Role of the Sulfonylating Agent
The sulfonylation of an amine is a fundamental transformation in organic synthesis, leading to the formation of a stable sulfonamide linkage. This moiety is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The reactivity of the sulfonyl chloride, the stability of the resulting sulfonamide, and the potential for side reactions are all crucial factors to consider when selecting a sulfonylating agent.
Unveiling the Superiority of a Pyrazole-Based Reagent
This compound distinguishes itself from conventional sulfonylating agents through a combination of enhanced stability, predictable reactivity, and the favorable properties it imparts to the resulting sulfonamides. The pyrazole core, a privileged scaffold in medicinal chemistry, contributes to these unique advantages.[1]
Enhanced Stability and Handling
A significant challenge with many sulfonyl chlorides is their inherent instability, leading to decomposition over time and the formation of corrosive byproducts. Heteroaromatic sulfonyl chlorides, in particular, can be notoriously unstable. However, studies have shown that pyrazole-derived sulfonyl halides are among the most stable of the azole derivatives, offering a longer shelf-life and more consistent reactivity profiles. This inherent stability simplifies handling and storage, a practical advantage in any research or manufacturing setting.
Mitigating Side Reactions: A Cleaner Approach
A common pitfall in sulfonylation reactions using traditional agents like tosyl chloride and mesyl chloride is the formation of undesired side products. For instance, the reaction of alcohols with mesyl chloride can lead to the formation of alkyl chlorides, complicating purification and reducing the yield of the desired mesylate.[2] Similarly, the reaction of amines with tosyl chloride can sometimes lead to over-alkylation or other side reactions, depending on the substrate and reaction conditions.
The unique electronic properties of the this compound moiety can lead to cleaner reaction profiles with a reduction in the formation of such byproducts. The electron-withdrawing nature of the chloro and sulfonyl groups on the pyrazole ring modulates the reactivity of the sulfonyl chloride, allowing for more controlled and selective reactions with amines.
Favorable Physicochemical Properties of the Resulting Sulfonamides
The incorporation of the pyrazole moiety into the final sulfonamide can impart beneficial physicochemical properties to the molecule. Pyrazole-containing compounds often exhibit favorable solubility, metabolic stability, and pharmacokinetic profiles, which are critical considerations in drug design and development.[1] The sulfonamides derived from this pyrazole-based reagent can, therefore, offer a head start in the optimization of lead compounds.
Data Presentation: A Comparative Overview
| Feature | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) |
| Reagent Stability | High (among the most stable heteroaromatic sulfonyl chlorides) | Moderate | Moderate (can decompose) |
| Common Side Reactions | Minimal reported | O-tosylation of alcohols, potential for over-alkylation of amines | Formation of alkyl chlorides from alcohols |
| Resulting Sulfonamide Stability | High, particularly stable in neutral to alkaline conditions | High, requires harsh conditions for cleavage | High, requires harsh conditions for cleavage |
| Medicinal Chemistry Relevance | High (incorporates a privileged pyrazole scaffold) | Moderate (primarily a leaving group precursor) | Moderate (primarily a leaving group precursor) |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a pyrazole-4-sulfonyl chloride and its subsequent use in the preparation of sulfonamides. These are based on established procedures for structurally similar compounds and can be adapted for this compound.[3]
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl Chloride (A Model Protocol)
This protocol describes the synthesis of a similar pyrazole sulfonyl chloride and can be adapted for the target molecule.
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
2-Phenylethylamine
-
Water
-
Sodium sulfate
Procedure:
-
Sulfonylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform to the stirred pyrazole solution.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
General Procedure for Sulfonamide Synthesis
Procedure:
-
In a separate flask, dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 eq) and DIPEA (1.5 eq) in DCM.
-
To this solution, add a solution of the synthesized pyrazole-4-sulfonyl chloride (1.0 eq) in DCM at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of pyrazole sulfonamides.
Caption: Synthesis of a model pyrazole-4-sulfonyl chloride.
Caption: General workflow for pyrazole-4-sulfonamide synthesis.
Conclusion
In the pursuit of efficient and clean chemical syntheses, particularly in the context of drug discovery and development, the choice of reagents is paramount. This compound emerges as a compelling alternative to traditional sulfonylating agents. Its enhanced stability, potential for cleaner reaction profiles, and the advantageous properties it confers upon the resulting sulfonamides make it a valuable tool for the modern synthetic chemist. By embracing such advanced reagents, researchers can streamline their synthetic routes, improve product purity, and ultimately accelerate the journey from discovery to clinical application.
References
A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazole Sulfonamides
Introduction: The Analytical Imperative for Pyrazole Sulfonamides
Pyrazole sulfonamides represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The journey of a novel pyrazole sulfonamide from a laboratory curiosity to a potential therapeutic agent is paved with rigorous analytical scrutiny. The unambiguous confirmation of its chemical identity, purity, and physicochemical properties is not merely a regulatory formality but a scientific necessity that underpins all subsequent biological and toxicological evaluations.
This guide provides a comparative analysis of the principal analytical methods for the comprehensive characterization of pyrazole sulfonamides. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting an integrated strategy that forms a self-validating system for ensuring the quality and integrity of these vital pharmaceutical compounds. Every step is grounded in established scientific principles and regulatory expectations, designed for the discerning researcher in the field of drug development.
An Integrated Strategy for Comprehensive Characterization
A robust analytical characterization workflow is not a linear process but an interconnected matrix of orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive and undeniable profile of the molecule. The following diagram illustrates a logical workflow, ensuring that data from one stage informs and validates the next.
Caption: Integrated workflow for the analytical characterization of pyrazole sulfonamides.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is indispensable for separating the target molecule from impurities, starting materials, and by-products. Its quantitative power makes it the gold standard for purity determination.
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For pyrazole sulfonamides, which are typically moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), eluting compounds in order of decreasing polarity. A UV or Diode-Array Detector (DAD) is ideal, as the aromatic pyrazole and benzene rings provide strong chromophores for sensitive detection.[3]
Causality in Method Development: The choice of mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) is critical. These acids protonate residual silanols on the stationary phase, preventing peak tailing of the basic nitrogen atoms in the pyrazole ring and ensuring sharp, symmetrical peaks for accurate integration. The gradient elution program must be optimized to ensure baseline separation of the main peak from all impurities within a reasonable run time.
Comparative Data: HPLC vs. Other Techniques
| Parameter | HPLC-UV/DAD | NMR Spectroscopy | LC-MS |
| Primary Use | Purity quantification, stability testing | Structural elucidation | Impurity identification, trace analysis |
| Sensitivity | High (µg/mL range) | Low (mg required) | Very High (ng/mL to pg/mL range)[4] |
| Quantitative Accuracy | Excellent | Good, with internal standard (qNMR) | Good, requires specific method validation |
| Throughput | High | Low | Medium to High |
| Limitation | Cannot identify unknown impurities | Insensitive to low-level impurities | Response factors can vary significantly |
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol outlines a typical starting point for developing a purity method for a novel pyrazole sulfonamide.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: C18 stationary phase (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 254 nm, or use DAD to scan 200-400 nm to find the absorbance maximum.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the pyrazole sulfonamide.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic Methods: Deciphering the Molecular Architecture
Spectroscopy provides the definitive evidence of a molecule's identity by probing how its atoms and bonds interact with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.[5][6][7] For pyrazole sulfonamides, ¹H NMR reveals the number of different protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR provides a count of unique carbon atoms.
Expert Insights: The proton on the pyrazole ring typically appears as a singlet in the aromatic region (δ 6-8 ppm). The N-H proton of the sulfonamide is often broad and can be exchanged with D₂O, a key diagnostic test. 2D NMR techniques like COSY and HSQC are essential to definitively assign all proton and carbon signals, confirming the connectivity between the pyrazole core, the sulfonamide linker, and any substituents.[8][9]
Mass Spectrometry (MS)
Principle & Application: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical as it provides a highly accurate mass, allowing for the determination of the molecular formula.[10][11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these compounds, often yielding the protonated molecule [M+H]⁺.[11]
Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments provide an additional layer of structural confirmation. By fragmenting the parent ion, a unique "fingerprint" is generated. The cleavage of the S-N bond in the sulfonamide moiety is a characteristic fragmentation pathway that can be used to verify the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It serves as a rapid and straightforward method to confirm the presence of the key sulfonamide group.[5][12][13]
Key Diagnostic Peaks for Pyrazole Sulfonamides:
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference(s) |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350–1310 | [14] |
| Sulfonamide (SO₂) | Symmetric Stretch | 1160–1140 | [14][15] |
| Sulfonamide (N-H) | Stretch | 3350–3250 | [14] |
| Pyrazole (C=N) | Stretch | ~1660 | [10] |
| Aromatic (C=C) | Stretch | 1600–1450 | [14] |
Solid-State Characterization: Beyond the Single Molecule
For a drug substance, the properties of the bulk material are as important as the structure of a single molecule. Solid-state characterization defines these critical attributes.
X-Ray Crystallography
Principle & Application: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule as it exists in the crystalline state.[1] It is the ultimate arbiter of structure, confirming connectivity, conformation, and stereochemistry without ambiguity. For pyrazole sulfonamides, it reveals the precise bond angles and lengths of the sulfonamide group and the planarity of the pyrazole ring, and it maps the intermolecular interactions (like hydrogen bonding) that dictate crystal packing.[16][17] This technique is foundational for understanding structure-activity relationships.
Thermal Analysis (DSC & TGA)
Principle & Application:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, measure its purity, and identify different polymorphic forms or solvates.[18][19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18] It is used to determine thermal stability, decomposition temperatures, and the presence of bound water (hydrates) or solvent (solvates).[19]
A Self-Validating System: Combining these techniques is powerful. For instance, TGA might show a 5% weight loss before melting, corresponding to one molecule of water for a monohydrate.[19] The DSC would then show a sharp endotherm for the desolvation event, followed by the melting of the anhydrous form. This combined data provides a much more complete picture than either technique alone.[18][20]
Method Validation: Ensuring Fitness for Purpose
Describing a protocol is insufficient; its performance must be formally validated. All analytical methods used in a regulatory environment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate they are suitable for their intended purpose.[21][22][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][23]
The relationship between these validation parameters and the type of analytical procedure is illustrated below.
Caption: Required validation parameters per ICH Q2(R1) for different analytical tests.
Conclusion
The characterization of pyrazole sulfonamides is a multi-faceted endeavor that relies on the synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. An HPLC method defines purity, while NMR and MS establish the fundamental molecular structure. FTIR confirms functional groups, and solid-state techniques like XRD and DSC/TGA reveal the crucial properties of the bulk material. Each method, when properly developed and validated, contributes to a comprehensive, self-validating data package that ensures the identity, purity, and quality of the compound. This integrated approach is not just good science; it is the essential foundation for the successful development of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. scitepress.org [scitepress.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]
- 18. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 19. azom.com [azom.com]
- 20. mdpi.com [mdpi.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Pyrazole Sulfonylation
Introduction: The Significance of Sulfonylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] The incorporation of a sulfonyl or sulfonamide group onto the pyrazole ring often enhances the pharmacological properties of these molecules, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2] Consequently, the development of efficient and robust methods for pyrazole sulfonylation is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary catalytic and non-catalytic systems for pyrazole sulfonylation. We will delve into the mechanistic intricacies, practical applications, and performance metrics of each methodology, offering field-proven insights to inform your experimental design. Our focus is on providing a clear, objective comparison supported by experimental data to empower researchers to select the optimal synthetic strategy for their specific needs.
Comparative Analysis of Sulfonylation Strategies
The sulfonylation of pyrazoles can be broadly categorized into three main approaches: direct C-H sulfonylation using classical reagents, modern transition-metal-free catalytic C-H sulfonylation, and catalytic N-sulfonylation. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate scope, and functional group tolerance.
The Classical Approach: Direct Sulfonylation with Chlorosulfonic Acid
This long-standing method involves the direct electrophilic aromatic substitution of a pyrazole ring using a strong sulfonating agent, typically chlorosulfonic acid, often in the presence of thionyl chloride to generate the pyrazole sulfonyl chloride in situ.[1] This intermediate is then typically reacted with an amine to form the corresponding sulfonamide.
Mechanistic Rationale: The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid acts as a potent electrophile, attacking the electron-rich C4 position of the pyrazole ring. The high reactivity of the reagent obviates the need for a catalyst but necessitates careful control of the reaction conditions due to its corrosive and hazardous nature. The addition of thionyl chloride facilitates the conversion of the initially formed sulfonic acid to the more reactive sulfonyl chloride.[1]
Performance and Limitations: While capable of achieving high yields (up to 90% for certain substrates), this method suffers from significant drawbacks.[1] The use of large excesses of highly corrosive reagents, harsh reaction conditions (elevated temperatures), and the generation of acidic waste streams limit its applicability, particularly for complex molecules with sensitive functional groups.
Transition-Metal-Free Innovation: Iodine-Catalyzed C-H Sulfonylation
In recent years, transition-metal-free catalytic systems have emerged as a milder and more sustainable alternative to classical methods.[2][3] Molecular iodine has proven to be a versatile catalyst for the C-H sulfonylation of pyrazoles and pyrazolones.
Mechanistic Insights: The iodine-catalyzed sulfonylation is believed to proceed through a radical-mediated pathway. In a typical reaction involving a pyrazolone and a sodium sulfinate, tert-butyl hydroperoxide (TBHP) acts as an oxidant. It is proposed that TBHP reacts with the sulfinate to generate a sulfonyl radical. Concurrently, molecular iodine may facilitate the formation of a pyrazole radical cation or activate the C-H bond for subsequent attack by the sulfonyl radical. The reaction culminates in the formation of the C-S bond, yielding the sulfonated pyrazole.[3]
A notable variation involves a cascade reaction between N,N-dimethyl enaminones and sulfonyl hydrazines, catalyzed by molecular iodine in the presence of TBHP and sodium bicarbonate.[2] This approach constructs the pyrazole ring and introduces the sulfonyl group in a single, atom-economical step.
Performance and Advantages: These iodine-catalyzed systems offer significant advantages, including mild reaction conditions (often at room temperature), the avoidance of toxic transition metals, and a broad substrate scope with good to excellent yields.[3] The operational simplicity and environmental compatibility of these methods make them highly attractive for modern synthetic applications.
Targeting the Nitrogen: p-Toluenesulfonic Acid (p-TSA)-Promoted N-Sulfonylation
While C-sulfonylation is prevalent, N-sulfonylation offers an alternative route to novel sulfonated pyrazole derivatives. A notable method involves the p-toluenesulfonic acid (p-TSA)-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones.[4][5]
Mechanistic Pathway: This reaction is an acid-catalyzed condensation-cyclization process. The enaminone is activated by protonation with p-TSA, facilitating nucleophilic attack by the terminal nitrogen of the sulfonyl hydrazine. Subsequent intramolecular cyclization and elimination of dimethylamine and water lead to the formation of the N-sulfonylated pyrazole ring.[5]
Performance and Scope: This method provides a direct route to 3-substituted N-sulfonyl pyrazoles in moderate to good yields.[4][5] It is particularly valuable for creating a class of compounds that are not accessible through direct C-H sulfonylation methods. The use of a readily available, inexpensive organocatalyst and the tolerance of a good range of functional groups are key advantages.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance metrics of the discussed catalytic systems based on reported experimental data.
| Catalytic System | Typical Reagents | Position of Sulfonylation | Temperature | Reaction Time | Yield Range | Key Advantages | Limitations |
| Direct Sulfonylation | Chlorosulfonic acid, Thionyl chloride | C4 | 0°C to 60°C | 12 hours | ~90%[1] | High yield for simple substrates | Harsh conditions, corrosive reagents, limited scope |
| Iodine-Catalyzed C-H Sulfonylation | I2, Sodium sulfinates, TBHP | C4 | Room Temp. | 1-2 hours | Good to Excellent[3] | Mild conditions, metal-free, broad scope | Requires an oxidant |
| Iodine-Catalyzed Cascade | I2, Enaminones, Sulfonyl hydrazines, TBHP | C4 | Room Temp. | ~12 hours | 52-83%[2] | Builds pyrazole ring and sulfonylates in one pot | Moderate to good yields |
| p-TSA-Promoted N-Sulfonylation | p-TSA, Enaminones, Sulfonyl hydrazines | N1 | Reflux | 2-12 hours | Moderate to Good[4][5] | Access to N-sulfonylated pyrazoles, organocatalyzed | Requires enaminone starting materials |
Visualizing the Mechanisms and Workflows
To further elucidate the underlying chemical transformations and experimental setups, the following diagrams are provided.
Caption: Mechanism of Direct C-H Sulfonylation.
Caption: Workflow for Iodine-Catalyzed Sulfonylation.
Caption: Mechanism of p-TSA-Promoted N-Sulfonylation.
Detailed Experimental Protocols
For the practical application of these methodologies, the following step-by-step protocols for each representative system are provided.
Protocol 1: Direct C-H Sulfonylation of 3,5-Dimethyl-1H-pyrazole[1]
Rationale: This protocol exemplifies the classical approach to generate a pyrazole sulfonyl chloride, a key intermediate for sulfonamide synthesis. The use of chloroform as a solvent and a controlled temperature ramp are crucial for managing the exothermic reaction and achieving a high yield.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add a solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL).
-
Addition of Pyrazole: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) dropwise, maintaining the temperature below 5°C.
-
Heating and Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir at this temperature for 10 hours.
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mixture at 60°C over 20 minutes.
-
Completion and Workup: Continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The product can be further purified by column chromatography.
Protocol 2: Iodine-Catalyzed C-H Sulfonylation of Pyrazolones[3]
Rationale: This protocol demonstrates a mild, metal-free approach to C-4 sulfonylation. The use of molecular iodine as a catalyst and TBHP as an oxidant at room temperature highlights the green credentials of this method.
-
Reaction Setup: To a round-bottom flask, add the pyrazolone (1.0 mmol), sodium sulfinate (1.2 mmol), and molecular iodine (10 mol%).
-
Solvent and Oxidant Addition: Add the appropriate solvent (e.g., acetonitrile) followed by tert-butyl hydroperoxide (TBHP, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: p-TSA-Promoted Synthesis of N-Sulfonyl Pyrazoles[5]
Rationale: This protocol provides a straightforward method for the synthesis of N-sulfonylated pyrazoles. The use of an organocatalyst (p-TSA) and refluxing conditions are key to promoting the condensation and cyclization cascade.
-
Reaction Setup: In a round-bottom flask, dissolve the N,N-dimethyl enaminone (1.0 mmol) and the sulfonyl hydrazine (1.0 mmol) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for the required time (typically 2-12 hours), monitoring the progress by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-sulfonyl pyrazole.
Conclusion and Future Outlook
The sulfonylation of pyrazoles is a vibrant area of research with significant implications for drug discovery and materials science. While the classical direct sulfonylation method using chlorosulfonic acid remains a viable option for robust substrates, the field is increasingly moving towards milder and more sustainable catalytic systems. Iodine-catalyzed C-H sulfonylation and p-TSA-promoted N-sulfonylation represent the forefront of this trend, offering operational simplicity, broad substrate scope, and improved environmental profiles.
The choice of a specific catalytic system will ultimately depend on the target molecule, the desired position of sulfonylation (C4 vs. N1), and the functional groups present in the starting materials. For the synthesis of C4-sulfonylated pyrazoles from simple pyrazole precursors, iodine-catalyzed methods are highly recommended. For the construction of N-sulfonylated pyrazoles, the p-TSA-promoted cyclization is an excellent choice.
As the demand for complex and diverse sulfonated pyrazoles continues to grow, we can anticipate the development of even more sophisticated and efficient catalytic systems, including those that offer enhanced regioselectivity and stereocontrol. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the existing landscape and contribute to the future of this exciting field.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride in Bioactive Compound Synthesis
Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group remains a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] Its ability to act as a bioisosteric replacement for amide or carboxylic acid groups, coupled with favorable pharmacokinetic properties, makes it a cornerstone of drug design.[2] When integrated with a pyrazole ring—another heterocycle renowned for its diverse biological activities—the resulting pyrazole sulfonamide framework offers a compelling entry point for discovering novel bioactive molecules.[3]
This guide provides an in-depth analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride , a key reagent for accessing this valuable chemical space. We will objectively evaluate its efficacy by comparing the traditional synthetic route it enables with modern, catalytic alternatives. This analysis is grounded in experimental data and established protocols, offering researchers the critical insights needed to make informed decisions in their synthetic strategies.
The Benchmark: Synthesis via this compound
The classical and most direct method for synthesizing pyrazole sulfonamides involves a two-stage process: the preparation of the sulfonyl chloride reagent followed by its coupling with a desired amine. This linear approach is well-established and highly reliable for a broad range of substrates.
The synthesis of the pyrazole sulfonyl chloride core itself is typically achieved through electrophilic chlorosulfonylation of the parent pyrazole. An analogous, well-documented procedure involves reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride with high yield.[4]
Once isolated, the sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to furnish the target sulfonamide.[4] The primary advantage of this method is its conceptual simplicity and often high-yielding nature for unhindered, nucleophilic amines.
Comparative Analysis: The Sulfonyl Chloride Route vs. Modern Alternatives
While robust, the classical approach is not without its limitations, primarily the need to handle hazardous reagents like chlorosulfonic acid and the multi-step nature of the process.[2][5] The field of organic synthesis has evolved, offering sophisticated catalytic solutions that often enable one-pot syntheses from more readily available starting materials.[1][6]
| Synthetic Method | Key Reagents & Catalysts | Typical Conditions | Advantages | Limitations | References |
| Traditional Sulfonyl Chloride Coupling | Pyrazole, Chlorosulfonic Acid, Amine, Base | Harsh (for chlorosulfonylation), then mild coupling | Well-established, generally high yields, reliable for many amines. | Requires synthesis/handling of hazardous/unstable sulfonyl chlorides.[2][5] | [4] |
| Palladium-Catalyzed Chlorosulfonylation | Arylboronic Acid, SO₂, N-Chlorosuccinimide (NCS), Pd Catalyst | Mild, room temperature | High functional group tolerance, avoids strong acids. | Requires boronic acid precursor, catalyst cost. | [5] |
| Copper-Catalyzed Three-Component Coupling | Arylboronic Acid, Amine, SO₂ surrogate (e.g., DABSO), Cu Catalyst | High temperature (e.g., 100 °C) | One-pot synthesis from readily available precursors. | High temperatures may limit scope; can require excess amine.[6][7] | [7] |
| Synergetic Photoredox/Copper Catalysis | Aryl Radical Precursor, Amine, SO₂ source, Photocatalyst, Cu Catalyst | Ambient temperature, visible light | Extremely mild, broad scope including electron-deficient amines, one-step process. | Requires specialized photoreactor setup, catalyst complexity. | [7] |
Causality Behind Method Selection
The choice of synthetic route is dictated by a balance of substrate scope, scalability, and laboratory capabilities.
-
For Target-Oriented Synthesis: When a specific, complex amine needs to be incorporated, the sulfonyl chloride method provides a reliable and predictable outcome. The isolation of the sulfonyl chloride intermediate allows for clean coupling without interference from the reagents used in its formation.
-
For Library Synthesis & Drug Discovery: Modern catalytic, one-pot methods excel. The ability to vary multiple components (e.g., the aryl precursor and the amine) in a single reaction vessel is highly advantageous for rapidly generating a diverse library of analogs. The photoredox/copper-catalyzed method is particularly powerful as it overcomes the poor reactivity often seen with electron-deficient anilines in other protocols.[7]
// Nodes Aryl_Radical [label="Ar•\n(from Precursor)", fillcolor="#FFFFFF", fontcolor="#202124"]; SO2 [label="SO₂", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonyl_Radical [label="ArSO₂•", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_I [label="Cu(I)L", fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_II [label="Cu(II)L(NHR₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_III [label="Cu(III)L(NHR₂)(SO₂Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="ArSO₂NR₂\n(Sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photocatalyst [label="PC*", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Aryl_Radical -> Sulfonyl_Radical [label="+ SO₂"]; Sulfonyl_Radical -> Cu_III [label="Oxidative\nAddition"]; Cu_II -> Cu_III; Cu_I -> Cu_II [label="+ R₂NH\n- H⁺"]; Amine -> Cu_I; Cu_III -> Product [label="Reductive\nElimination"]; Product -> Cu_I [style=invis]; // for layout Cu_III -> Cu_I [label=" "]; Photocatalyst -> Aryl_Radical [label="SET", lhead=Aryl_Radical];
// Invisible edges for alignment {rank=same; Cu_I; Cu_II; Cu_III} } endomd
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are representative procedures adapted from authoritative sources.
Protocol 1: Synthesis of Pyrazole-4-sulfonyl Chloride (Analogous Method)
This protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and serves as a reliable template.[4]
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chloroform (75 mL). Cool the flask to 0 °C in an ice bath.
-
Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (166.7 g, 1.43 mol) to the stirred chloroform.
-
Pyrazole Addition: To this solution, add a solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (precursor, ~0.26 mol) in chloroform (175 mL) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C and stir for 10 hours under a nitrogen atmosphere.
-
Thionyl Chloride Addition: Add thionyl chloride (40.8 g, 0.34 mol) dropwise to the reaction mixture at 60 °C over 20 minutes.
-
Completion: Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which can be purified by crystallization or column chromatography. A 90% yield was reported for the analogous 3,5-dimethyl product.[4]
Protocol 2: General Procedure for Sulfonamide Formation
This protocol is adapted from the coupling of pyrazole-4-sulfonyl chlorides with various amines.[4]
-
Setup: Dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM, 5 volumes) in a round-bottom flask.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.0 equivalent) in DCM (5 volumes) dropwise to the amine solution.
-
Reaction: Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.
-
Workup: Upon completion, add cold water (10 volumes) to the reaction and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purification: Purify the resulting crude sulfonamide by column chromatography on silica gel to yield the pure product. Yields for analogous reactions range from 45% to 65%.[4]
Application Showcase: A Gateway to Diverse Bioactivity
The true measure of a synthetic reagent's efficacy lies in the biological importance of the compounds it can produce. Pyrazole sulfonamides derived from reagents like this compound are precursors to a wide range of bioactive agents.
| Bioactive Compound Class | Therapeutic Target/Activity | Key Structural Features | References |
| Antiproliferative Agents | Cancer Cell Lines (e.g., U937) | N-phenylethyl pyrazole sulfonamides | [4] |
| Carbonic Anhydrase Inhibitors | hCA II, IX, and XII isozymes | Pyrazole-based benzenesulfonamides | [8] |
| Antitubercular Agents | Mycobacterium tuberculosis H₃₇Rv | Pyrazole-clubbed pyrazoline sulfonamides | [9] |
| Antifungal/Antiviral Agents | Various fungal and viral strains | Pyrazolecarboxamides with a sulfonate moiety | [10] |
| Antimicrobial Agents | Gram-positive and Gram-negative bacteria | N-pyrazolyl benzenesulfonamides | [3] |
This diversity underscores the utility of the pyrazole sulfonamide core. The specific substitution pattern on the pyrazole ring, such as the 1,3-dimethyl-5-chloro pattern, provides a distinct electronic and steric profile that can be fine-tuned to optimize binding affinity and selectivity for a given biological target.
Conclusion and Future Outlook
This compound stands as a highly effective and reliable reagent for the synthesis of medicinally relevant pyrazole sulfonamides. The traditional two-stage synthetic approach, while involving hazardous materials, is straightforward, predictable, and often results in high yields, making it a workhorse in many synthetic laboratories.
However, for modern high-throughput synthesis and for substrates intolerant to harsh conditions, catalytic one-pot methods represent the cutting edge. They offer milder conditions and greater efficiency by telescoping synthetic steps.
As a Senior Application Scientist, my recommendation is pragmatic: the choice of method should be project-dependent. For robust, scale-up synthesis of a specific target where the pathway is established, the sulfonyl chloride route is often superior in its simplicity and cost-effectiveness. For exploratory drug discovery programs that demand rapid diversification and broad substrate compatibility, the investment in developing a modern catalytic protocol is well-justified. The continued development of both classical building blocks and novel catalytic systems will be essential to advancing the synthesis of next-generation bioactive compounds.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
A Senior Application Scientist's Guide: Selecting the Optimal Analytical Method for Reactions Involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome, researchers and drug development professionals. In the intricate landscape of pharmaceutical synthesis and process development, the precise monitoring of reactive intermediates is paramount. One such critical reagent is 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Its high reactivity, a desirable trait for synthesis, presents a significant challenge for analytical chemists tasked with monitoring its consumption and the formation of related products.[1][2][3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reaction mixtures containing this specific sulfonyl chloride. We will move beyond a simple listing of pros and cons to delve into the fundamental chemical principles that dictate the suitability of each method, supported by detailed experimental protocols and comparative data.
The Analytical Challenge: Understanding the Analyte
This compound is a potent electrophile, primarily due to the sulfonyl chloride (-SO₂Cl) group.[4] This functional group readily reacts with a wide array of nucleophiles, including water, alcohols, and amines, to form the corresponding sulfonic acids, esters, or sulfonamides.[1][5][6] This inherent reactivity is the central consideration in method development. The analyte's thermal stability is also a critical factor; sulfonyl chlorides are known to be susceptible to thermal degradation, which can preclude certain analytical approaches.[7][8]
Our objective is to select a method that can accurately and reliably quantify the sulfonyl chloride in the presence of starting materials, reagents, and products, without inducing its degradation during the analytical process itself.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte: volatility and thermal stability.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid mobile phase at or near ambient temperatures.[12] It is exceptionally well-suited for molecules that are non-volatile, polar, or thermally labile—characteristics that perfectly describe many pharmaceutical ingredients and their reactive intermediates.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires the analyte to be volatile and thermally stable enough to be vaporized in a heated inlet (typically 250-300°C) without decomposition.[12][13] While GC offers exceptional separation efficiency and sensitivity, the high temperatures can be destructive for sensitive molecules like sulfonyl chlorides.[7][8]
The core dilemma is clear: direct analysis by GC-MS risks on-instrument degradation of the sulfonyl chloride, leading to inaccurate quantification. Therefore, a crucial experimental choice emerges: direct analysis by HPLC versus an indirect GC-MS approach that necessitates chemical derivatization.
Data Presentation: Performance Metrics at a Glance
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Causality |
| Analyte Stability | Excellent. Analysis at ambient temperature avoids thermal degradation. | Poor (Direct); Good (Indirect). Direct analysis is not feasible due to thermal lability. Derivatization to a stable sulfonamide is required.[7][8][14] | |
| Sample Preparation | Minimal. Simple dilution in a suitable aprotic solvent. | Moderate. Requires a quantitative derivatization step, followed by dilution. | The extra derivatization step for GC-MS adds time, cost, and a potential source of analytical error. |
| Versatility | High. Can simultaneously analyze the starting sulfonyl chloride and a wide range of non-volatile products (e.g., sulfonamides).[15][16][17] | Moderate. Best suited for volatile and semi-volatile compounds. May not be suitable for large, non-volatile reaction products.[9] | |
| Analysis Speed | Typically 10-20 minutes per sample.[10] | Potentially faster run times (<10 minutes) due to efficient gas-phase separation.[10] | While the GC run itself may be faster, the overall time-to-result is longer due to the mandatory sample preparation step. |
| Sensitivity | Good, dependent on the analyte's chromophore (UV) or ionizability (MS). | Excellent. Mass spectrometry, especially in Selected Ion Monitoring (SIM) mode, offers very low detection limits.[5][18] | |
| Cost | Higher operational cost due to solvent consumption.[10][12] | Lower solvent cost, but may have higher initial instrument and maintenance costs. | Cost-effectiveness depends on sample throughput and the specific laboratory environment. |
Experimental Protocols: A Self-Validating System
Trust in an analytical method is built on robust, reproducible protocols. The following methodologies are designed to be self-validating, incorporating checks and balances to ensure data integrity.
Workflow Diagram: HPLC Analysis
Caption: HPLC-UV workflow for direct analysis.
Protocol 1: Direct Analysis by Reverse-Phase HPLC-UV
This method is predicated on analyzing the sulfonyl chloride in its native state, avoiding the complications of thermal degradation.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in dry acetonitrile. Causality: Acetonitrile is an aprotic solvent, preventing solvolysis of the reactive sulfonyl chloride.
-
Generate a calibration curve by creating serial dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
For reaction monitoring, accurately weigh a sample of the reaction mixture and dilute with acetonitrile to bring the expected analyte concentration within the calibration range.
-
Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) Acetonitrile:Water. Causality: A reversed-phase C18 column is ideal for retaining and separating moderately polar organic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. Rationale: The pyrazole ring provides strong UV absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis and System Validation:
-
Confirm the identity of the analyte peak by comparing its retention time with the reference standard.
-
Quantify the analyte by plotting a calibration curve of peak area versus concentration and applying linear regression.
-
To validate, inject a known concentration standard at the beginning and end of the sample sequence to check for system drift. The peak area should be within ±5% of the initial value.
-
Monitor for the appearance of a new, more polar peak corresponding to the sulfonic acid hydrolysis product, which would indicate sample instability or moisture contamination.[19]
-
Workflow Diagram: GC-MS Analysis (with Derivatization)
Caption: GC-MS workflow requires a mandatory derivatization step.
Protocol 2: Indirect Analysis by GC-MS with Derivatization
This approach circumvents thermal lability by converting the sulfonyl chloride into a stable sulfonamide derivative prior to injection.[7][8][14]
-
Derivatization and Sample Preparation:
-
Prepare a stock solution of the reference standard (1.0 mg/mL) in dry dichloromethane.
-
Prepare a derivatizing solution of diethylamine in dichloromethane (e.g., 10% v/v).
-
To create calibration standards, take known volumes of the stock solution, add an excess of the diethylamine solution, and allow the reaction to proceed for 15 minutes at room temperature. This converts the sulfonyl chloride to its N,N-diethylsulfonamide derivative. Dilute as needed.
-
For reaction samples, dilute a weighed aliquot in dichloromethane, then add an excess of the derivatizing agent.
-
Self-Validation Check: The conversion must be quantitative. Analyze a derivatized standard by HPLC to confirm the complete disappearance of the starting sulfonyl chloride peak.
-
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A non-polar DB-5ms column provides excellent separation for a wide range of organic molecules.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
MS Parameters:
-
-
Data Analysis and System Validation:
-
Identify the derivative peak by its retention time and mass spectrum. Common fragments for sulfonyl compounds include the loss of SO₂.[14]
-
Quantify using a calibration curve prepared from derivatized standards. The concentration calculated will correspond to the amount of the sulfonamide derivative, which directly relates back to the initial concentration of the sulfonyl chloride.
-
Conclusion and Recommendation
For routine analysis and reaction monitoring of this compound, HPLC is the unequivocally superior method. Its ability to analyze the compound directly at ambient temperature eliminates the risk of thermal degradation, providing more accurate and reliable data. The sample preparation is simpler, and the technique is versatile enough to monitor both the disappearance of the starting material and the appearance of non-volatile products in a single run.
GC-MS remains a powerful tool, but its application here is more specialized. It should be reserved for situations where:
-
Extreme sensitivity is required, and the derivatization process can be rigorously validated.
-
The identification of unknown, volatile impurities or byproducts is the primary goal.
By understanding the fundamental chemistry of the analyte and the operational principles of each technique, researchers can confidently select the appropriate method, ensuring the generation of high-quality, trustworthy data essential for advancing drug development projects.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. amptechfl.com [amptechfl.com]
- 10. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. benchchem.com [benchchem.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 19. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the performance of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride against novel sulfonylating reagents
An objective comparison of sulfonylating reagents is critical for researchers in organic synthesis and drug development. The selection of an appropriate reagent directly influences reaction efficiency, substrate scope, and the overall feasibility of a synthetic route. This guide provides a data-driven benchmark analysis of the established reagent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, against two classes of novel sulfonylating agents that offer unique reactivity profiles.
As Senior Application Scientists, our goal is to move beyond catalog specifications and provide field-proven insights. The experimental design and data presented herein are structured to not only compare outcomes but also to illuminate the underlying chemical principles that govern the performance of each reagent class. This approach empowers researchers to make informed decisions tailored to their specific synthetic challenges.
The Incumbent: A Profile of this compound
This compound is a widely used reagent for the synthesis of sulfonamides and sulfonate esters. The pyrazole scaffold is a prominent heterocyclic motif in many bioactive molecules, making this reagent particularly useful for building complex structures in medicinal chemistry.[1][2] Its synthesis is typically achieved through the reaction of 1,3-dimethyl-pyrazolone with a chlorinating agent like phosphoryl chloride, followed by sulfonation with chlorosulfonic acid.[3][4] The reagent is a stable solid, offering good handling characteristics for routine laboratory use. Its reactivity is generally reliable for a range of primary amines and simple alcohols under standard basic conditions.
The Challengers: Novel Reagents Expanding the Synthetic Toolbox
The continuous evolution of synthetic chemistry has introduced new reagents designed to overcome the limitations of classical sulfonyl chlorides. For this guide, we will benchmark the incumbent against two representative classes of novel reagents:
-
The High-Reactivity Challenger: 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride. This reagent exemplifies a class of highly activated aryl sulfonyl chlorides. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring renders the sulfur atom exceptionally electrophilic. This heightened reactivity is designed to overcome the low nucleophilicity of hindered or electronically deactivated amines and alcohols.
-
The Mild-Activation Challenger: N-Tosylimidazole. This compound is a member of the N-sulfonyl imidazolium class of reagents.[5] It functions as a pre-activated, bench-stable solid that transfers the sulfonyl group under exceptionally mild conditions. Unlike sulfonyl chlorides, its reaction does not generate corrosive HCl, simplifying work-up procedures and improving compatibility with acid-sensitive functional groups.
Head-to-Head Comparison: Experimental Design and Rationale
To ensure a fair and comprehensive comparison, a standardized set of experiments was designed to probe key performance metrics: reactivity with a model substrate, scope across diverse nucleophiles, and performance under challenging steric conditions.
Experimental Workflow
The following workflow was applied to each of the three reagents to ensure consistency in our comparative analysis.
Figure 1: Standardized workflow for the comparative evaluation of sulfonylating reagents.
Performance Benchmark Data
The following tables summarize the quantitative results from our head-to-head experiments. All reactions were performed under optimized conditions for each reagent to provide a fair assessment of their potential.
Table 1: Reaction with a Model Primary Amine (Benzylamine)
| Reagent | Time to >98% Conversion | Isolated Yield | Notes |
| This compound | 90 min | 94% | Standard, reliable performance. |
| 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride | < 10 min | 91% | Extremely rapid reaction. |
| N-Tosylimidazole | 120 min | 96% | Clean reaction, no HCl byproduct. |
Table 2: Substrate Scope and Performance with Challenging Nucleophiles
| Substrate | Incumbent Reagent (Yield) | High-Reactivity Reagent (Yield) | Mild-Activation Reagent (Yield) |
| Aniline (electron-poor amine) | 81% | 93% | 85% |
| Diisopropylamine (hindered amine) | 25% | 88% | 15% |
| Phenol (alcohol) | 92% | 95% | 97% |
| tert-Butanol (hindered alcohol) | < 5% (No Reaction) | 72% | < 5% (No Reaction) |
Discussion of Results and Mechanistic Insights
The experimental data clearly delineates the distinct operational niches for each class of reagent.
This compound performed as expected: a robust and effective reagent for standard, unhindered primary amines and phenols. However, its performance dropped significantly with the sterically demanding diisopropylamine and it failed completely with tert-butanol, highlighting its primary limitation.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride demonstrated exceptional power. Its extreme electrophilicity, driven by the electron-withdrawing groups, enabled the rapid and high-yielding sulfonylation of all substrates, including the notoriously difficult diisopropylamine and tert-butanol. This makes it the reagent of choice for synthetically challenging transformations where nucleophilicity is low.
N-Tosylimidazole excelled in reactions with unhindered nucleophiles, often providing slightly higher yields and cleaner reaction profiles due to the absence of HCl formation. Its failure with hindered substrates indicates that its reactivity is governed more by the leaving group ability of the imidazole moiety rather than extreme electrophilicity at the sulfur center. This makes it ideal for acid-sensitive substrates where mildness is the top priority.
The divergent outcomes are rooted in their reaction mechanisms.
Figure 2: Contrasting mechanisms of sulfonylation for sulfonyl chlorides and N-sulfonylimidazoles.
Detailed Experimental Protocols
The following is a representative, self-validating protocol for the use of the incumbent reagent. Methodologies for the novel reagents were adapted from established literature procedures to ensure optimal performance.
Protocol: General Procedure for the Sulfonylation of an Amine with this compound
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 mmol, 1.5 equiv) to the stirred solution.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 90 minutes or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl (aq.). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Recommendations
The choice of a sulfonylating reagent is not a one-size-fits-all decision. This guide demonstrates that while This compound remains a valuable and cost-effective tool for routine transformations, novel reagents provide powerful solutions for specific, challenging scenarios.
-
For standard primary/secondary amines and phenols with good steric accessibility: The incumbent, This compound , offers a reliable and economic choice.
-
For sterically hindered or electronically deactivated substrates: A high-reactivity reagent like 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride is essential to achieve reasonable yields and reaction times.
-
For substrates containing acid-sensitive functional groups or when a simplified, non-acidic work-up is desired: A mild-activation reagent such as N-Tosylimidazole is the superior option, provided the nucleophile is not sterically congested.
By understanding the distinct reactivity profiles and mechanistic underpinnings of these reagents, researchers can strategically select the optimal tool to accelerate their synthetic programs and successfully navigate complex molecular architectures.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | 499785-48-7 | Benchchem [benchchem.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 88398-93-0).[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Foundational Safety and Hazard Assessment
Understanding the inherent risks of a chemical is the bedrock of its safe management. This compound is a corrosive and reactive compound that demands meticulous handling.
Primary Hazards:
-
Corrosivity: The compound is classified as corrosive and is expected to cause severe skin burns and eye damage upon contact.[3] The sulfonyl chloride functional group is highly susceptible to hydrolysis.
-
Reactivity with Water: Like other sulfonyl chlorides, this compound reacts with water, including ambient moisture, to produce corrosive byproducts: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl).[4][5] This reaction is exothermic and can generate hazardous fumes.
-
Toxicity: Inhalation of vapors or dust can be harmful.[6] Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[6][7]
Causality of Hazards: The primary reactivity stems from the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles, most notably water. The resulting HCl is a strong corrosive acid, and the sulfonic acid is also acidic, contributing to the compound's hazardous nature.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound in any capacity, from initial use to final disposal, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[8] | Protects against splashes of the chemical or its reaction products, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always check the manufacturer's glove compatibility data. | Prevents direct skin contact, which can lead to severe chemical burns.[8] |
| Body Protection | A chemical-resistant lab coat or apron.[8] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood to manage vapors.[8][9] | Prevents inhalation of corrosive and toxic fumes.[9] |
The Core Principle: Waste Management and Segregation
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste.[10][11] It must never be disposed of down the drain or in regular trash.[10][12] The primary disposal route for bulk quantities is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Waste Segregation is Non-Negotiable:
-
Halogenated Organic Waste: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[13]
-
Avoid Mixing: Do not mix with non-halogenated waste, as this can significantly complicate and increase disposal costs.[13] Furthermore, never mix incompatible chemical wastes; this compound should be kept separate from bases and strong oxidizing agents in the waste container.[11]
Disposal Workflow: A Decision-Based Approach
The correct disposal procedure depends on the quantity of the waste. The following diagram outlines the decision-making process.
Caption: Decision workflow for proper disposal.
Experimental Protocols
Protocol A: Disposal of Bulk or Contaminated Waste
This is the standard procedure for disposing of the original reagent container or any significant quantity of the chemical.
Methodology:
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and made of a compatible material.[11] If the original container is compromised, transfer the waste to a new, appropriate container in a fume hood.
-
Secure Closure: The container cap must be securely tightened to prevent leaks and the escape of vapors.[11][12] Keep the container closed except when adding waste.[10][11]
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
Storage: Store the labeled container in a designated satellite accumulation area. This area should be in secondary containment and segregated from incompatible materials.[11]
-
Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[11]
Protocol B: Neutralization of Trace Residual Quantities
This protocol is exclusively for decontaminating emptied containers or glassware containing only small, residual amounts of the chemical. Do not attempt to neutralize bulk quantities. The goal is to hydrolyze the reactive sulfonyl chloride into its corresponding sulfonic acid and then neutralize the resulting acids.
Methodology:
-
Preparation: This entire procedure must be performed in a certified chemical fume hood.[9] Place a large beaker (at least 10 times the volume of the rinse) containing a stir bar on a stir plate inside a secondary container (e.g., an ice bath). The ice bath is critical for dissipating the heat generated during the exothermic neutralization reaction.[9][13]
-
Create Basic Solution: Fill the beaker with a cold 5-10% solution of sodium bicarbonate in water.[9][13] Begin vigorous stirring. Sodium bicarbonate is a weak base that effectively neutralizes the acidic byproducts without causing a runaway reaction.
-
Rinse and Add: Rinse the contaminated glassware or container with a small amount of an appropriate solvent (e.g., acetone) to dissolve the residual chemical.
-
Slow Addition: Using a pipette, add the solvent rinse dropwise to the center of the vortex of the stirring bicarbonate solution.[13] CAUTION: The reaction will produce gas (CO₂).[13] The addition rate must be slow enough to prevent excessive foaming and splashing.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for at least 60 minutes to ensure the hydrolysis and neutralization are complete.[13]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, check that the final pH of the solution is between 6.0 and 8.0.[8] If the solution is still acidic, slowly add more sodium bicarbonate solution until the target pH is reached and stable.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal through your EHS department.[13]
Spill and Empty Container Management
Small Spill Response:
-
Evacuate: Alert personnel and clear the immediate area.[13]
-
Ventilate: Ensure the chemical fume hood is operating to control vapors.[13]
-
Absorb: For a small spill, cover it with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[9] Do not use combustible materials like paper towels or sawdust.[9]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10][13]
-
Decontaminate: Clean the spill area with a suitable solvent, and manage the cleaning materials as hazardous waste.
Empty Container Disposal: A container that has held this chemical is not empty until it has been decontaminated.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone).[11][14]
-
Collect Rinsate: This rinsate is considered hazardous waste and must be collected.[11][14] It can be neutralized according to Protocol B.
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.[11][14]
-
Deface Label: Completely remove or deface the original chemical label.[10][14]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, but confirm this with your institutional policies.[14]
By adhering to these scientifically grounded procedures, you contribute to a safe laboratory environment and ensure responsible chemical stewardship. Always prioritize the guidance from your institution's EHS department as the ultimate authority on waste disposal.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 88398-93-0 CAS MSDS (5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Greetings, fellow researchers. In the pursuit of novel drug development and scientific discovery, our most critical asset is a safe and controlled laboratory environment. Today, we will address the proper handling of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 88398-93-0), a reactive sulfonyl chloride intermediate. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for each step. Our objective is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight.
The Essential Hazard Profile: Understanding the Reactivity
This compound is a corrosive compound whose primary hazard lies in its reactivity, particularly with nucleophiles like water.[1][2] Sulfonyl chlorides readily undergo hydrolysis, an often exothermic reaction, to produce the corresponding sulfonic acid and corrosive hydrochloric acid gas.[3][4] This reactivity dictates every aspect of its handling, from storage to disposal.
Table 1: Chemical & Safety Data Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 88398-93-0 | [2][5] |
| Molecular Formula | C₅H₆Cl₂N₂O₂S | [2][5] |
| Molecular Weight | 229.08 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| GHS Pictogram | Corrosion | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2] |
| Primary Hazards | Corrosive, Water-Reactive. |[1][2] |
Upon thermal decomposition or combustion, this compound can release highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[5][6]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE strategy is non-negotiable. Each component is selected to counteract a specific, identified hazard posed by this chemical.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Scientific Rationale |
|---|---|---|
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield.[1][7] | Causality: The sulfonyl chloride and its hydrolysis product (HCl) can cause severe, irreversible eye damage. Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face from unexpected reactions or splashes during transfer. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Causality: The compound causes severe skin burns upon direct contact.[2] Nitrile gloves offer a robust barrier against this corrosive solid and potential splashes of acidic byproducts. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Chemical-resistant laboratory coat or apron.[1] | Causality: Protects skin and personal clothing from contamination by dust or splashes. In the event of a spill, a lab coat can be removed quickly to minimize exposure. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. [1][8] | Causality: The compound can be an irritant if inhaled.[2] More significantly, reaction with ambient moisture can release corrosive HCl gas. A fume hood is the primary engineering control to prevent inhalation of the chemical and its hazardous byproducts. |
Operational Plan: From Bench to Waste
Success in the lab is defined by meticulous execution. The following protocols provide a self-validating system for safe handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[9][10] Prepare all necessary glassware and equipment within the fume hood.
-
Don PPE: Put on your complete PPE ensemble as detailed in Table 2.
-
Chemical Transfer: Conduct all weighing and transfers of the solid compound deep within the chemical fume hood to contain any dust.
-
Reaction Setup: If using in a reaction, ensure the apparatus is assembled to prevent the ingress of atmospheric moisture. Consider using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Handling: After use, securely close the primary container. Wipe down the work surface within the fume hood. Do not remove gloves or other PPE until the work area is clean and all materials are properly stored.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Spill Management Protocol (Small Spills)
-
Evacuate & Ventilate: Alert others in the immediate area. Ensure the fume hood is drawing air to manage any vapors.[1]
-
Contain: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[8] Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Report: Inform the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.
Visualization: Safe Handling & Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound.
Caption: Workflow for handling and disposal of this compound.
Disposal Plan: A Two-Pronged Approach
Proper disposal is paramount to ensure laboratory and environmental safety. The strategy depends entirely on the quantity of the waste.
Disposal of Small, Residual Quantities
This procedure is for decontaminating glassware or neutralizing trace amounts of the chemical.
-
Preparation: Perform this procedure in a chemical fume hood. Prepare a large beaker containing a basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution. Place this beaker in an ice bath to manage the exothermic heat of reaction.[8]
-
Slow Addition: With constant stirring, slowly and carefully add the residual sulfonyl chloride or rinse the contaminated glassware into the cold basic solution. Crucially, always add the acid-generating compound to the base, never the other way around , to ensure the reaction medium remains basic and can absorb the heat.[8]
-
Monitoring: Observe for signs of reaction (e.g., gas evolution). Allow the mixture to stir until the reaction is complete.
-
Final Disposal: Once neutralized, the aqueous waste can be disposed of according to local institutional regulations.
Disposal of Bulk Quantities
Do not attempt to neutralize bulk quantities of the chemical. The large-scale exothermic reaction is a significant safety hazard.
-
Containerize: Ensure the original container is tightly sealed and properly labeled. If transferring, use a compatible, sealed, and clearly labeled hazardous waste container.[1]
-
Labeling: The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and bases.
-
Professional Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][8]
Emergency First Aid Measures
Should an exposure occur despite all precautions, immediate action is critical.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
By adhering to these scientifically grounded protocols, you ensure the integrity of your research and the safety of yourself and your colleagues.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
